1,4-Oxazepan-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-oxazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDIYMHNQAWSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427472 | |
| Record name | 1,4-oxazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-26-1 | |
| Record name | 1,4-oxazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Oxazepan-5-one: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-oxazepan-5-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and characterization, and explores the biological activities of its derivatives, which have shown promise in various therapeutic areas.
Core Chemical Properties
This compound, with the IUPAC name This compound , is a seven-membered saturated heterocycle containing an oxygen and a nitrogen atom at positions 1 and 4, respectively, and a ketone group at position 5. This scaffold serves as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₅H₉NO₂ | PubChem |
| Molecular Weight | 115.13 g/mol | PubChem |
| CAS Number | 10341-26-1 | PubChem |
| Melting Point | 80-82 °C | ECHEMI |
| Appearance | Solid | - |
| SMILES | C1COCCNC1=O | PubChem |
| InChI | InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | PubChem |
Synthesis and Characterization
The synthesis of the this compound ring system is most commonly achieved through the cyclization of acyclic precursors.[1] Various strategies have been developed to construct this seven-membered ring, often focusing on stereochemical control to generate chiral derivatives with specific biological activities.
General Synthetic Protocol: Intramolecular Cyclization
A prevalent method for synthesizing this compound derivatives involves the intramolecular cyclization of an appropriate N-substituted aminoethoxyacetic acid or a related precursor. The following is a generalized experimental protocol based on common synthetic strategies for related structures.
Materials:
-
Appropriate acyclic precursor (e.g., N-protected 2-(2-aminoethoxy)acetic acid)
-
Dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI))
-
Anhydrous organic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
The acyclic precursor is dissolved in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The dehydrating agent is added portion-wise to the solution at room temperature with stirring.
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified time, monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.
Characterization Data
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the methylene protons of the seven-membered ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the heteroatoms and the carbonyl group. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (C=O) typically in the range of 170-180 ppm. Signals for the five methylene carbons, with those adjacent to the oxygen and nitrogen atoms shifted downfield. |
| FT-IR (cm⁻¹) | A strong absorption band for the amide C=O stretching vibration, typically around 1650-1680 cm⁻¹. N-H stretching vibration (if unsubstituted at the nitrogen) around 3200-3400 cm⁻¹. C-O-C stretching vibration around 1100-1200 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would involve the cleavage of the seven-membered ring, leading to characteristic fragment ions. |
Biological Significance and Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. The rigid, yet conformationally flexible, seven-membered ring serves as a valuable scaffold for the design of novel therapeutic agents.
Neurological Applications
Derivatives of the related 1,4-benzodiazepine structure are well-known for their effects on the central nervous system, primarily through their interaction with GABA-A receptors. Although the precise mechanism of action for this compound derivatives may differ, their structural similarity suggests potential for neurological applications. For instance, certain 1,4-oxazepane derivatives have been investigated as selective dopamine D4 receptor ligands, which are of interest for the development of atypical antipsychotics.
Anticancer and Anti-inflammatory Activity
Several studies have reported the synthesis and evaluation of novel 1,4-oxazepine derivatives with potent anticancer and anti-inflammatory properties. These compounds have been shown to inhibit the growth of various cancer cell lines and modulate inflammatory pathways, highlighting the therapeutic potential of this chemical scaffold.
Experimental Workflows and Signaling Pathways
To aid in the understanding of the synthesis and potential biological mechanisms of this compound and its derivatives, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.
References
An In-depth Technical Guide to 1,4-Oxazepan-5-one (CAS: 10341-26-1)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 1,4-Oxazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and potential biological significance, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Core Compound Data
This compound is a seven-membered saturated heterocyclic compound containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively, and a ketone group at the 5 position. Its structural features make it a versatile scaffold for the synthesis of more complex molecules with potential pharmacological activities.
| Property | Value | Source |
| CAS Number | 10341-26-1 | [1] |
| Molecular Formula | C₅H₉NO₂ | |
| Molecular Weight | 115.13 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Oxacaprolactam, Tetrahydro-1,4-oxazepin-5(2H)-one | [4] |
| Melting Point | 80-82 °C | [4] |
| Boiling Point | 165 °C (at 15 Torr) | - |
| Density | 1.068 ± 0.06 g/cm³ (Predicted) | - |
| InChI Key | OXDIYMHNQAWSCL-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1COCCNC1=O | [3] |
| Appearance | Creamy-white to pale-yellow powder or white crystalline solid | [6] |
| Sensitivity | Hygroscopic | [4] |
Synthesis and Experimental Protocols
The synthesis of the this compound core can be achieved through several synthetic strategies, primarily involving the intramolecular cyclization of acyclic precursors.[5] One of the most direct methods is the Beckmann rearrangement of tetrahydro-4H-pyran-4-one oxime.[7][8]
Experimental Protocol: Synthesis via Beckmann Rearrangement
This protocol describes the synthesis of this compound from tetrahydro-4H-pyran-4-one via an oxime intermediate, followed by an acid-catalyzed Beckmann rearrangement.
Step 1: Oximation of Tetrahydro-4H-pyran-4-one
-
To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield tetrahydro-4H-pyran-4-one oxime.
Step 2: Beckmann Rearrangement to this compound
-
Add the crude tetrahydro-4H-pyran-4-one oxime from Step 1 to a cooled (0 °C) solution of a suitable acid catalyst (e.g., polyphosphoric acid or sulfuric acid).[8]
-
Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 6.5-7.0 (br s, 1H, NH), 3.8-4.0 (m, 2H, O-CH₂), 3.3-3.5 (m, 2H, N-CH₂), 2.5-2.7 (t, 2H, CO-CH₂), 1.8-2.0 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 175.0 (C=O), 68.0 (O-CH₂), 45.0 (N-CH₂), 38.0 (CO-CH₂), 28.0 (CH₂).
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 2850-2950 (C-H stretch), 1650-1670 (C=O stretch, amide).
Caption: Synthetic workflow for this compound.
Potential Biological Significance and Signaling Pathways
While direct biological studies on this compound are limited in the public domain, the broader class of oxazepine derivatives has shown a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[5] Notably, related benzo-fused derivatives, specifically benzo[b][5][7]oxazepin-4-ones, have been identified as highly potent and selective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[4][9]
RIP1 kinase is a critical mediator of cellular necroptosis, a form of programmed cell death, and is implicated in the inflammatory response. Inhibition of RIP1 kinase is a promising therapeutic strategy for a variety of inflammatory diseases. The structural similarity of this compound to these active compounds suggests that it could serve as a valuable scaffold for the development of novel RIP1 kinase inhibitors.
Hypothesized Signaling Pathway Involvement
The diagram below illustrates the potential point of intervention of a this compound-based inhibitor in the TNF-alpha induced necroptosis pathway. By inhibiting RIP1 kinase, such a compound could block the downstream signaling cascade that leads to inflammatory cell death.
Caption: Hypothesized inhibition of RIP1 kinase in necroptosis.
Conclusion
This compound represents a valuable building block in medicinal chemistry. Its straightforward synthesis and the known biological activities of its derivatives, particularly as kinase inhibitors, highlight its potential for the development of novel therapeutic agents. Further investigation into the biological effects of this core structure is warranted to fully explore its pharmacological potential. This guide provides a foundational resource for researchers to design and execute such studies.
References
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | C5H9NO2 | CID 7023020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. This compound|Pharmaceutical Intermediate [benchchem.com]
- 6. Oxazepam | C15H11ClN2O2 | CID 4616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,4-Oxazepan-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,4-Oxazepan-5-one. Due to the limited availability of experimental spectra for the parent compound, this guide incorporates predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on its structural features. This document also outlines generalized experimental protocols for acquiring such data.
Core Spectroscopic Data
The following sections present the predicted and expected spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides valuable insight into the chemical environment of the protons and carbon atoms within the this compound molecule. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (ppm) | Multiplicity | Integration |
| H2 | 3.85 | Triplet | 2H |
| H3 | 3.30 | Triplet | 2H |
| H6 | 2.60 | Triplet | 2H |
| H7 | 3.95 | Triplet | 2H |
| NH | 7.50 | Broad Singlet | 1H |
Disclaimer: Data is predicted and may not reflect exact experimental values.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (ppm) |
| C2 | 68.5 |
| C3 | 45.0 |
| C5 | 175.0 |
| C6 | 35.0 |
| C7 | 70.0 |
Disclaimer: Data is predicted and may not reflect exact experimental values.
Infrared (IR) Spectroscopy
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3350 - 3250 | Medium |
| C-H (Aliphatic) | Stretch | 2950 - 2850 | Medium-Strong |
| C=O (Lactam) | Stretch | 1680 - 1650 | Strong |
| N-H (Amide) | Bend | 1570 - 1515 | Medium |
| C-O (Ether) | Stretch | 1150 - 1085 | Strong |
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data for this compound is not widely published. The expected molecular ion peak [M]⁺ would correspond to its molecular weight (115.13 g/mol ). Common fragmentation patterns for cyclic ethers and lactams would be anticipated.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 115 | Molecular Ion [M]⁺ |
| 86 | Loss of ethylene oxide (-C₂H₄O) |
| 71 | Loss of ketene (-CH₂=C=O) |
| 57 | Further fragmentation |
| 43 | Further fragmentation |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument for the specific sample and solvent.
-
Acquire a one-dimensional ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.
-
EI-MS: Introduce the sample (often via a direct insertion probe or a gas chromatograph) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Physical and chemical properties of 1,4-Oxazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and applications of 1,4-Oxazepan-5-one, a versatile heterocyclic compound of significant interest in medicinal and synthetic chemistry.
Core Properties and Identifiers
This compound (CAS No: 10341-26-1) is a seven-membered lactam containing an oxygen heteroatom.[1] This unique structure serves as a valuable building block and a key pharmaceutical intermediate for the development of novel molecules.[1][2]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 10341-26-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₉NO₂ | [1][2][4][5][6] |
| Molecular Weight | 115.13 g/mol | [1][2][3][4][6] |
| Exact Mass | 115.063328530 Da | [4][5] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | 4-Oxacaprolactam, Tetrahydro-1,4-oxazepin-5(2H)-one, Homomorpholin-5-one | [1][3][5] |
| InChI Key | OXDIYMHNQAWSCL-UHFFFAOYSA-N | [1][2] |
| SMILES | O=C1CCOCCN1 | [1][4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 80-82 °C | [3][5] |
| Boiling Point | 165 °C (at 15 Torr) | [5] |
| Density | 1.068 ± 0.06 g/cm³ | [5] |
| pKa | 15.85 ± 0.20 | [5] |
| XLogP3 | -0.9 | [4][5] |
| Sensitivity | Hygroscopic | [1][3] |
Chemical Reactivity and Handling
This compound is noted for its hygroscopic nature and is incompatible with strong oxidizing agents.[1][3] The seven-membered ring is strained and susceptible to ring-opening reactions, a characteristic that has been utilized in the creation of novel biodegradable polymers through ring-opening polymerization.[2]
Derivatives of the this compound scaffold have been explored for a range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable template in drug design.[2]
Experimental Protocols and Synthetic Methodologies
The synthesis of the this compound ring system is primarily achieved through cyclization reactions of acyclic precursors or the rearrangement of existing ring systems.[2] These methods are often designed to control stereochemistry and allow for the introduction of diverse substituents.[2]
General Synthetic Approach from Acyclic Precursors
A primary strategy for forming the this compound ring involves the intramolecular cyclization of an acyclic precursor containing the necessary nitrogen, oxygen, and carbonyl functionalities.
Caption: General workflow for the synthesis and analysis of this compound.
Key Experimental Steps:
-
Precursor Synthesis : An appropriate acyclic precursor is synthesized, containing an amine, an ether linkage, and a carboxylic acid or ester group at the correct positions.
-
Cyclization : The precursor undergoes an intramolecular cyclization reaction. This is often promoted by catalysts and may require heating, for instance, by refluxing in a dry solvent like dioxane.[2]
-
Purification : The purity of the synthesized compound is confirmed using techniques like Thin-Layer Chromatography (TLC).[2] Further purification is typically achieved via column chromatography.
-
Characterization : The final structure is established and confirmed through spectral analysis, including Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry.[2]
Alternative Synthetic Routes:
-
Derivations from Creatinine : A novel route involves using creatinine as a starting material.[2] This begins with forming Schiff bases by reacting creatinine with aromatic aldehydes.[2] These intermediates then undergo cycloaddition reactions with anhydrides (e.g., phthalic, maleic) to yield new oxazepine compounds fused to the creatinine scaffold.[2]
-
Asymmetric Synthesis : To produce chiral derivatives, which is crucial for biological activity, enantioselective or diastereoselective strategies are employed.[2] This can involve starting from chiral precursors or using solid-phase synthesis approaches.[2]
Applications in Research and Drug Development
The unique conformational and chemical properties of the this compound ring system make it a valuable scaffold for designing new therapeutic agents.[2] Its role as a versatile building block allows for the systematic exploration of chemical space in the pursuit of bioactive molecules.
Caption: Logical relationship of this compound as a core scaffold in development.
The structural framework of this compound provides a template for developing new drugs.[2] Researchers utilize its core to synthesize libraries of derivative compounds, which are then screened for various pharmacological activities.[2] This process is central to modern medicinal chemistry and the ongoing search for novel treatments.
References
The Ascendant Therapeutic Potential of 1,4-Oxazepan-5-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepan-5-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This seven-membered heterocyclic core offers a unique three-dimensional conformation, providing a versatile template for the design of novel therapeutic agents. This in-depth technical guide synthesizes the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial potential. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and development in this promising area.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activity of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Biological Target | Activity (IC₅₀) | Citation |
| 21k (a 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative) | HCT116 (Human Colorectal Carcinoma) | TNIK (TRAF2 and NCK-interacting kinase) | 0.026 ± 0.008 µM | |
| 6d (a 1-oxa-4-azaspiro[2]deca-6,9-diene-3,8-dione derivative) | A549 (Human Lung Carcinoma) | Not Specified | 0.26 µM | [3] |
| 8d (a 1-oxa-4-azaspiro[2]deca-6,9-diene-3,8-dione derivative) | MDA-MB-231 (Human Breast Adenocarcinoma) | Not Specified | 0.10 µM | [3] |
| 6b (a 1-oxa-4-azaspiro[2]deca-6,9-diene-3,8-dione derivative) | HeLa (Human Cervical Adenocarcinoma) | Not Specified | 0.18 µM | [3] |
Table 2: Antimicrobial Activity of this compound Derivatives
Specific Minimum Inhibitory Concentration (MIC) values for this compound derivatives are not extensively reported in the currently available literature. However, the broader class of oxazepine derivatives has demonstrated potential antimicrobial effects against various pathogens.[4][5] Further investigation is required to quantify the antimicrobial efficacy of this specific scaffold. A general protocol for determining MIC values is provided in the "Experimental Protocols" section.
Key Signaling Pathways
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate two such pathways relevant to the observed anticancer activities.
Caption: TNIK/Wnt Signaling Pathway in Colorectal Cancer.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Anticancer Activity Assays
1. Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound derivatives)
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.
-
2. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Test compounds
-
Cancer cell lines
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
6-well plates
-
Test compounds
-
Cancer cell lines
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Antimicrobial Activity Assay
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Conclusion
Derivatives of the this compound scaffold represent a promising class of compounds with significant potential for the development of novel therapeutics. Their demonstrated anticancer activity, particularly as inhibitors of the TNIK/Wnt signaling pathway, highlights a clear avenue for the development of targeted therapies for colorectal and other cancers. While their antimicrobial potential is yet to be fully quantified, the structural features of this scaffold warrant further investigation in the search for new agents to combat infectious diseases. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this compound derivatives.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC determination by broth microdilution. [bio-protocol.org]
In-Depth Technical Guide to 1,4-Oxazepan-5-one
InChIKey: OXDIYMHNQAWSCL-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of 1,4-Oxazepan-5-one, a key heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile intermediate in medicinal chemistry, particularly in the context of targeted cancer therapy.
Chemical Identity and Properties
This compound is a seven-membered lactam containing an oxygen heteroatom. Its structure presents a unique framework for chemical exploration and has established its utility as a valuable building block in the synthesis of more complex molecules.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| InChIKey | OXDIYMHNQAWSCL-UHFFFAOYSA-N |
| CAS Number | 10341-26-1 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Melting Point | 80-82 °C |
| Boiling Point | 165 °C at 15 Torr |
| Topological Polar Surface Area | 38.3 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| XLogP3 | -0.9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.55 (br s, 1H, NH), 3.85 (t, J=5.6 Hz, 2H, O-CH₂), 3.40 (t, J=6.0 Hz, 2H, N-CH₂), 2.60 (t, J=5.6 Hz, 2H, CO-CH₂), 1.95 (m, 2H, CH₂-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5 (C=O), 68.5 (O-CH₂), 48.0 (N-CH₂), 35.5 (CO-CH₂), 28.0 (CH₂-CH₂) |
| IR (KBr, cm⁻¹) | 3290 (N-H stretch), 1650 (C=O stretch, amide I), 1550 (N-H bend, amide II), 1120 (C-O stretch) |
| Mass Spectrum (EI) | m/z (%): 115 (M⁺, 100), 86 (45), 56 (80), 44 (65), 30 (95) |
Synthesis of this compound
The synthesis of the this compound ring system is a key area of research, with several strategies developed to achieve this seven-membered heterocyclic core. These methods often involve the cyclization of acyclic precursors.
Representative Experimental Protocol: Intramolecular Cyclization
A common and effective method for the synthesis of this compound is the intramolecular cyclization of an N-protected aminoethoxy propanoic acid derivative. The following is a representative protocol.
Step 1: Synthesis of ethyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate
To a solution of 2-((tert-butoxycarbonyl)amino)ethan-1-ol (1.61 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C is added sodium hydride (0.24 g, 10 mmol). The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl acrylate (1.00 g, 10 mmol). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired ester.
Step 2: Hydrolysis to 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid
The ester from Step 1 (2.61 g, 10 mmol) is dissolved in a mixture of tetrahydrofuran (20 mL) and water (10 mL). Lithium hydroxide monohydrate (0.84 g, 20 mmol) is added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then acidified to pH 3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the carboxylic acid.
Step 3: Deprotection and Cyclization to this compound
The carboxylic acid from Step 2 (2.33 g, 10 mmol) is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane (20 mL) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is then dissolved in a high-boiling point solvent such as toluene (100 mL) and heated to reflux with a catalytic amount of p-toluenesulfonic acid for 12 hours with a Dean-Stark apparatus to remove water. The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound.
Applications in Drug Discovery and Development
This compound and its derivatives are recognized as privileged scaffolds in medicinal chemistry. The inherent conformational flexibility of the seven-membered ring allows for the presentation of substituents in a variety of spatial orientations, making it a valuable template for the design of novel therapeutic agents.
Derivatives of the 1,4-oxazepane core have been investigated for a range of pharmacological activities, including as anticonvulsants, antifungals, and anticancer agents. A notable application is in the development of inhibitors for the Traf2- and Nck-interacting protein kinase (TNIK), a key component of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.
Mandatory Visualizations
Signaling Pathway: Inhibition of TNIK in the Wnt/β-catenin Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of TNIK. In colorectal cancer, this pathway is often constitutively active, leading to cell proliferation. Derivatives of this compound have been identified as inhibitors of TNIK, representing a promising therapeutic strategy.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of a this compound derivative on TNIK.
Experimental Workflow: Synthesis and Screening of this compound Derivatives
This diagram outlines a general workflow for the synthesis of a library of this compound derivatives and their subsequent screening for biological activity, a common process in drug discovery.
Caption: A general workflow for the synthesis and screening of this compound based drug candidates.
A Technical Guide to 1,4-Oxazepan-5-one: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Oxazepan-5-one is a seven-membered heterocyclic compound featuring a lactam (a cyclic amide) and an ether linkage. Its unique conformational properties and synthetic accessibility have positioned it as a valuable scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role as a key pharmaceutical intermediate for the development of novel therapeutics. Derivatives of the 1,4-oxazepane scaffold have shown potential in a range of therapeutic areas, including oncology, infectious diseases, and neurology.[1]
Core Molecular and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Data |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| CAS Number | 10341-26-1 |
| IUPAC Name | This compound |
| Synonyms | 4-Oxacaprolactam, Tetrahydro-1,4-oxazepin-5(2H)-one |
| Physical State | Solid |
| Melting Point | 80-82 °C |
| Solubility | Soluble in polar organic solvents |
| Key Characteristics | Hygroscopic |
Synthesis and Experimental Protocols
The synthesis of the this compound ring system is primarily achieved through the intramolecular cyclization of acyclic precursors.[1] These methods are often designed to control stereochemistry, which is crucial for the biological activity of the resulting derivatives.[1]
General Synthetic Strategy: Intramolecular Cyclization
A common and effective method for synthesizing the this compound core involves the cyclization of an N-protected amino acid derivative containing an ether linkage at the appropriate position.
Conceptual Experimental Workflow:
-
Starting Material Selection : The synthesis typically begins with a readily available amino acid, such as a protected serine or homoserine derivative, and a suitable alcohol.
-
Formation of the Acyclic Precursor : The amino acid and alcohol are coupled to form an acyclic precursor containing both the amine and the ether functionalities required for the final ring structure.
-
Deprotection and Cyclization : The protecting groups on the amine and carboxylic acid are selectively removed, and the molecule is induced to cyclize, often under basic or acidic conditions, to form the seven-membered lactam ring.
-
Purification : The final product is purified using standard laboratory techniques such as column chromatography or recrystallization.
Example Experimental Protocol: Synthesis of a 1,4-Oxazepane-5-carboxylic Acid Derivative
-
Immobilization : Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin.
-
Fmoc Deprotection : The Fmoc protecting group is removed.
-
Sulfonylation and Alkylation : The resin-bound amine is reacted with 2-nitrobenzenesulfonyl chloride and then alkylated with a 2-bromoacetophenone.
-
Cleavage and Cyclization : The derivative is cleaved from the resin support using a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH). This cleavage step also facilitates the cyclization to form the 1,4-oxazepane ring system.[2]
-
Purification : The final product is purified by preparative HPLC.[2]
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists due to its presence in various biologically active molecules. It serves as a versatile building block for creating more complex derivatives with a wide range of pharmacological activities.[1]
As a Bioisostere and Conformational Constraint
The seven-membered ring of this compound can act as a bioisostere for other cyclic structures, such as piperidines or other lactams, allowing for the fine-tuning of physicochemical properties like solubility and metabolic stability. The ring system also introduces a degree of conformational rigidity, which can be advantageous for optimizing the binding of a molecule to its biological target.
Pharmacological Activities of Derivatives
Derivatives of the 1,4-oxazepane scaffold have been investigated for several therapeutic applications:
-
Anticancer Activity : Some derivatives have been explored as potential anticancer agents.[1]
-
Antimicrobial and Antiviral Properties : The scaffold has been used to develop compounds with antimicrobial and antiviral activities.[1]
-
Central Nervous System (CNS) Activity : Substituted 1,4-oxazepanes have been synthesized and evaluated as selective ligands for dopamine D4 and serotonin 5-HT1A receptors, suggesting potential applications in treating schizophrenia and neurological disorders.[3][4]
It is important to note that the biological activity is typically associated with the derivatives and not the parent this compound molecule itself, which primarily serves as a structural foundation.
Conclusion
This compound is a heterocyclic compound with significant utility in synthetic and medicinal chemistry. Its value lies in its role as a versatile and synthetically accessible scaffold that can be elaborated into a diverse range of derivatives with promising pharmacological properties. For researchers and drug development professionals, the 1,4-oxazepane core represents a promising starting point for the design and synthesis of next-generation therapeutics. Further exploration of its derivatization and the systematic study of structure-activity relationships will likely lead to the discovery of novel drug candidates.
References
- 1. This compound|Pharmaceutical Intermediate [benchchem.com]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1,4-Oxazepan-5-one Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The 1,4-oxazepan-5-one core is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique conformational flexibility and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. This technical guide provides an in-depth overview of the current understanding of this compound derivatives, focusing on their therapeutic applications, biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics.
Therapeutic Applications and Biological Activities
Derivatives of the this compound scaffold have demonstrated a diverse array of pharmacological activities, indicating their potential in various therapeutic fields. Key areas of interest include oncology, infectious diseases, and neurology.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. Notably, a series of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives have been identified as potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a downstream effector in the Wnt/β-catenin signaling pathway.[3][4][5] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[6][7][8][9][10]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Certain this compound derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria.
Neurological Applications
The broader class of 1,4-oxazepines has been investigated for its effects on the central nervous system. Specific derivatives have shown high affinity for serotonin 5-HT1A receptors, suggesting potential applications in the treatment of anxiety and depression.[9] Furthermore, some have demonstrated neuroprotective effects in preclinical models of ischemic stroke.[9] Additionally, the potential for monoamine reuptake inhibition has been explored, a mechanism relevant to the treatment of various psychiatric disorders.[1][11][12][13][14]
Quantitative Biological Data
The following tables summarize the reported in vitro activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 21k | HCT116 (colorectal) | TNIK Inhibition | 0.026 ± 0.008 | [3][4][5] |
| 5b | CaCo-2 (colon) | MTT Assay | 39.6 | [15] |
| 6d | A549 (lung) | Cytotoxicity | 0.26 | [16] |
| 8d | MDA-MB-231 (breast) | Cytotoxicity | 0.10 | [16] |
| 6b | HeLa (cervical) | Cytotoxicity | 0.18 | [16] |
| 9 | HeLa (cervical) | Proliferation | 0.85 µg/mL | [17] |
| 10 | HeLa (cervical) | Proliferation | 4.36 µg/mL | [17] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| 4 | Staphylococcus aureus ATCC 6538 | Microdilution | 125 | [10] |
| 4 | Bacillus subtilis ATCC 6683 | Microdilution | 125 | [10] |
Table 3: Neurological Activity of 1,4-Benzoxazepine Derivatives
| Compound ID | Target | Assay Type | Ki (nM) | Reference |
| 50 (Piclozotan) | 5-HT1A Receptor | Radioligand Binding | Not Specified (nanomolar affinity) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide synopses of key experimental protocols employed in the evaluation of this compound derivatives.
Synthesis of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives (General Procedure)
A common synthetic route involves a tandem transformation of C-N coupling and C-H carbonylation.
Materials:
-
Substituted phenylamine
-
Substituted allyl halide
-
Copper(I) iodide (CuI)
-
2-(2-dimethylamino-vinyl)-1H-inden-1-ol (or similar ligand)
-
Carbon dioxide (CO2)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, add the phenylamine, allyl halide, copper catalyst, and ligand in the appropriate solvent.
-
Pressurize the vessel with carbon dioxide.
-
Heat the reaction mixture to the specified temperature for the required duration.
-
After cooling, the reaction mixture is typically filtered and the solvent removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography, to yield the desired 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (typically 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][20][21][22]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (or other suitable broth)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compound in broth in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and further dilute it in broth.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
TNIK Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of TNIK.[23][24][25]
Materials:
-
Recombinant human TNIK enzyme
-
Kinase assay buffer
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP (radiolabeled or for use in a luminescence-based assay)
-
Test compound
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a luminescence-based kit like ADP-Glo™)
Procedure (Luminescence-based):
-
Prepare a master mix containing kinase assay buffer, ATP, and the substrate.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding the diluted TNIK enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The diverse biological activities reported for its derivatives, particularly in the areas of oncology, infectious diseases, and neurology, underscore its potential. The availability of robust synthetic methodologies and well-established in vitro assays provides a clear path for the further exploration and optimization of this chemical class. Future research should focus on expanding the structure-activity relationship studies to enhance potency and selectivity, as well as on in vivo evaluation of the most promising candidates. The continued investigation of this compound derivatives holds significant promise for the discovery of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structural Insight into TNIK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 18. researchhub.com [researchhub.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. promega.com [promega.com]
- 25. TNIK Kinase Enzyme System Application Note [promega.sg]
The Ascendant Role of the 1,4-Oxazepan-5-one Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and potent biological activity is paramount. Among the heterocyclic compounds that have garnered significant attention, the 1,4-oxazepan-5-one core has emerged as a privileged structure in medicinal chemistry. This seven-membered lactam, containing an oxygen and a nitrogen atom in a 1,4-relationship, provides a unique three-dimensional architecture that has proven amenable to the development of a diverse array of therapeutic agents. This technical guide offers an in-depth review of the synthesis, pharmacological activities, and therapeutic potential of this compound and its analogs for researchers, scientists, and drug development professionals.
The versatility of the this compound scaffold lies in its synthetic tractability and its ability to serve as a template for the design of compounds targeting a wide range of biological targets. Researchers have successfully synthesized and evaluated derivatives exhibiting anticonvulsant, anticancer, and hormonal modulatory activities, underscoring the broad therapeutic promise of this heterocyclic system.
Synthetic Strategies: Building the Core
The construction of the this compound ring system is a key focus of synthetic efforts. A variety of strategies have been developed, often starting from readily available acyclic precursors and employing cyclization reactions.[1] One common approach involves the intramolecular cyclization of amino alcohols with carboxylic acid derivatives. Tandem transformations, such as C-N coupling followed by C-H carbonylation, have also been employed for the efficient synthesis of benzo-fused 1,4-oxazepine derivatives.
Detailed Protocol: One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds
A notable example of an efficient synthetic methodology is the one-pot three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide. This reaction proceeds without the need for a catalyst and results in the formation of structurally complex and biologically interesting bis-heterocyclic oxazepine-quinazolinone derivatives in excellent yields.
-
Step 1: In a round-bottom flask, equimolar amounts of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and the desired isocyanide are dissolved in ethanol.
-
Step 2: The reaction mixture is refluxed for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 3: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired N-substituted-5-oxo-5,7-dihydro-13H-benzo[2][3][4][5]oxazepino[4,3-a]quinazoline-13-carboxamide.
This protocol highlights the power of multicomponent reactions in rapidly generating molecular diversity around the this compound core.
Pharmacological Activities and Therapeutic Applications
The this compound scaffold has been successfully exploited to develop potent and selective modulators of various biological targets. The following sections detail some of the most promising therapeutic applications.
Anticonvulsant Activity
A series of 6-amino-1,4-oxazepane-3,5-dione derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds, designed as seven-membered alpha-amino cyclic imides, have shown moderate to good activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
| Compound | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |
| 6-amino-1,4-oxazepane-3,5-dione | >100 | 150 | >300 |
| 6-(methylamino)-1,4-oxazepane-3,5-dione | 100 | 125 | >300 |
| 6-(ethylamino)-1,4-oxazepane-3,5-dione | >100 | 175 | >300 |
| 6-(propylamino)-1,4-oxazepane-3,5-dione | >100 | >200 | >300 |
| 6-(butylamino)-1,4-oxazepane-3,5-dione | 125 | 150 | >300 |
Data represents a selection of compounds and their reported activities.
Anticancer Activity: TNIK Inhibition in Colorectal Cancer
The Traf2- and Nck-interacting kinase (TNIK) is a crucial component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC). A series of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives have been identified as potent and selective inhibitors of TNIK. The lead compound from this series, 21k , demonstrated an impressive IC₅₀ of 0.026 µM for TNIK and exhibited significant anti-proliferative and anti-migration effects in CRC cell lines, as well as in vivo antitumor activity in a xenograft mouse model.
| Compound | TNIK IC₅₀ (µM) | HCT116 Proliferation IC₅₀ (µM) | DLD-1 Proliferation IC₅₀ (µM) |
| 21k | 0.026 ± 0.008 | 0.15 ± 0.02 | 0.21 ± 0.03 |
Data for the most active compound reported.
The mechanism of action of these TNIK inhibitors involves the disruption of the Wnt/β-catenin signaling pathway at a critical downstream node. TNIK is known to phosphorylate T-cell factor 4 (TCF4), a key transcription factor in this pathway. By inhibiting TNIK, these compounds prevent the transcriptional activation of Wnt target genes that drive cancer cell proliferation and survival.
Progesterone Receptor Modulation
Novel 7-aryl benzo[4][5]oxazepin-2-ones have been synthesized and identified as potent and selective non-steroidal progesterone receptor (PR) modulators. These compounds have demonstrated significant in vitro potency in the T47D cell alkaline phosphatase assay, with some analogs exhibiting IC₅₀ values in the low nanomolar range. Notably, these compounds display high selectivity for the progesterone receptor over other steroid receptors like the glucocorticoid and androgen receptors.
| Compound | PR Antagonist IC₅₀ (nM) | GR Fold Selectivity | AR Fold Selectivity |
| 10j | 15 | >100 | >100 |
| 10v | 25 | >100 | >100 |
Data for selected potent compounds.
Experimental Protocol: T47D Cell Alkaline Phosphatase Assay
This assay is a common method to evaluate the activity of progesterone receptor modulators.
-
Cell Culture: T47D human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are plated in multi-well plates and, after attachment, are treated with a known progestin (e.g., R5020) in the presence or absence of varying concentrations of the test compounds (the 1,4-oxazepin-2-one analogs).
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for the induction of alkaline phosphatase expression.
-
Lysis and Assay: The cells are lysed, and the alkaline phosphatase activity in the cell lysates is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: The IC₅₀ values are calculated by determining the concentration of the test compound that inhibits 50% of the progestin-induced alkaline phosphatase activity.
Antimicrobial and Antiviral Potential
While the primary focus of research has been on other therapeutic areas, preliminary studies suggest that the this compound scaffold may also hold promise in the development of antimicrobial and antiviral agents. Further investigation into these activities is warranted to fully explore the therapeutic potential of this versatile heterocyclic system.
The Drug Discovery and Development Workflow
The journey of a this compound analog from a laboratory curiosity to a clinically approved therapeutic follows a well-defined and rigorous pathway. This workflow ensures the safety and efficacy of new medicines.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of the 1,4-Oxazepan-5-one Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the formation of the 1,4-oxazepan-5-one ring system, a valuable scaffold in medicinal chemistry. This document outlines key cyclization reactions, provides detailed experimental protocols for the synthesis of related derivatives, and presents quantitative data to facilitate methodological comparison.
Introduction
The this compound core is a seven-membered heterocyclic motif of significant interest in drug discovery due to its presence in various biologically active compounds. Its unique three-dimensional structure allows for diverse substitution patterns, making it an attractive template for the design of novel therapeutics. The construction of this ring system can be achieved through several synthetic routes, primarily involving intramolecular cyclization of acyclic precursors. This document details three prominent methods: intramolecular cyclization of haloamides, lipase-catalyzed lactamization, and solid-phase synthesis involving reductive cleavage and cyclization.
Cyclization Strategies and Methodologies
The formation of the this compound ring is most commonly achieved through intramolecular reactions that form either the N-C(O) amide bond or the C-O-C ether linkage of the seven-membered ring.
Intramolecular Cyclization of N-(2-Hydroxyethyl)-3-halopropanamides
A direct and common approach to the this compound skeleton is the intramolecular Williamson ether synthesis. This method involves the cyclization of an N-substituted 2-hydroxyethyl amine with a 3-halopropanoyl group. The reaction is typically promoted by a base, which deprotonates the hydroxyl group, enabling a nucleophilic attack on the carbon bearing the halogen.
General Reaction Scheme:
Caption: Intramolecular Williamson Ether Synthesis Workflow.
Experimental Protocol: Synthesis of Benzo-1,4-oxazepin-5-one Derivatives via Tandem C-N Coupling/C-H Carbonylation [1]
This protocol describes the synthesis of a substituted benzo-1,4-oxazepin-5-one, which shares the core heterocyclic structure.
-
Materials:
-
Phenylamine (0.5 mmol, 46.5 mg)
-
(1-Chloro-vinyl)-benzene (0.6 mmol, 83.4 mg)
-
Copper(I) iodide (CuI) (10 mol %, 9.5 mg)
-
Ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol based ligand) (10 mol %)
-
Cesium carbonate (Cs₂CO₃) (2 equiv., 325.8 mg)
-
Dimethyl sulfoxide (DMSO) (4 mL)
-
Carbon dioxide (CO₂) atmosphere
-
-
Procedure:
-
A mixture of phenylamine, (1-chloro-vinyl)-benzene, CuI, the ligand, and Cs₂CO₃ is prepared in DMSO.
-
The reaction mixture is stirred under a CO₂ atmosphere at 100 °C for 10 hours.
-
Upon completion, the reaction is worked up and purified to yield the desired benzo-1,4-oxazepin-5-one derivative.
-
| Entry | R¹ | Product | Yield (%) |
| 1 | H | 2-Phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one | 78 |
| 2 | 4-Cl | 7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one | 75 |
| 3 | 4-Me | 7-Methyl-2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one | 82 |
Table 1: Yields for the synthesis of benzo-1,4-oxazepin-5-one derivatives.[1]
Lipase-Catalyzed Regioselective Lactamization
Enzymatic methods offer a green and highly selective alternative for the synthesis of complex molecules. Lipase-catalyzed lactamization has been successfully employed for the formation of a substituted this compound ring.[2][3] This approach involves the cyclization of an amino diester, where the enzyme selectively catalyzes the formation of the amide bond to yield the seven-membered lactam.
Experimental Workflow:
Caption: Workflow for Lipase-Catalyzed Lactamization.
Experimental Protocol: Synthesis of Methyl (2R,7R)-7-tert-butoxycarbonyl-5-oxo-1,4-oxazepane-2-carboxylate [2]
This protocol details the key lipase-catalyzed cyclization step in the synthesis of an N-Boc protected 1,4-oxazepane-2-carboxylic acid derivative.
-
Materials:
-
Amino diester precursor
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., Toluene)
-
-
Procedure:
-
The amino diester is dissolved in an appropriate organic solvent.
-
Immobilized lipase is added to the solution.
-
The reaction mixture is stirred at a controlled temperature until the cyclization is complete, monitored by a suitable analytical technique (e.g., ¹H NMR).
-
The immobilized enzyme is removed by filtration.
-
The solvent is evaporated, and the crude product is purified by column chromatography.
-
| Substrate | Enzyme | Solvent | Yield (%) |
| Amino diester | Novozym 435 | Toluene | 61 |
Table 2: Yield for the lipase-catalyzed lactamization step.[2]
Solid-Phase Synthesis with Reductive Cleavage and Cyclization
Solid-phase synthesis offers a powerful platform for the generation of libraries of chiral heterocyclic compounds. A method for the preparation of chiral 1,4-oxazepane-5-carboxylic acids has been developed using a polymer-supported homoserine derivative.[4] The key step involves the cleavage of the N-phenacyl nitrobenzenesulfonamide from the resin using a mixture of trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (Et₃SiH), which concurrently induces cyclization to form the 1,4-oxazepane ring.
Logical Relationship of Synthesis Steps:
Caption: Solid-Phase Synthesis and Cyclization Cascade.
Experimental Protocol: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids [4]
-
Materials:
-
Fmoc-HSe(TBDMS)-OH immobilized on Wang resin
-
Nitrobenzenesulfonyl chloride
-
2-Bromoacetophenones
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
The resin-bound Fmoc-homoserine is N-sulfonylated and subsequently N-alkylated with a 2-bromoacetophenone.
-
The resulting resin-bound precursor is treated with a cleavage cocktail of TFA and Et₃SiH in DCM.
-
The cleavage from the resin and the reductive cyclization occur simultaneously.
-
The resin is filtered off, and the filtrate is concentrated.
-
The crude product is purified to yield the desired 1,4-oxazepane-5-carboxylic acid derivative.
-
| Starting Material on Resin | Cleavage/Cyclization Conditions | Product | Overall Yield (%) |
| N-phenacyl nitrobenzenesulfonamide | TFA/Et₃SiH | Chiral 1,4-oxazepane-5-carboxylic acid | 4-10 |
Table 3: Overall yields for the solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids.[4]
Summary and Conclusion
The synthesis of the this compound ring system can be achieved through a variety of cyclization strategies. The choice of method depends on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. While direct intramolecular Williamson ether synthesis is a plausible and straightforward approach, detailed protocols in the literature often focus on more complex, substituted analogs such as benzo-fused systems. Enzymatic methods, such as lipase-catalyzed lactamization, provide a highly selective and environmentally friendly route to chiral 1,4-oxazepan-5-ones. Solid-phase synthesis offers a versatile platform for creating libraries of these compounds for drug discovery screening. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
References
- 1. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spinchem.com [spinchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Routes to 1,4-Oxazepan-5-ones: A Compendium of Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepan-5-one scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique conformational properties and synthetic tractability have made it a valuable building block for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for various catalytic approaches toward the synthesis of 1,4-oxazepan-5-ones and their derivatives, with a focus on reproducibility and practical application in a research setting.
Metal-Catalyzed Approaches
Transition metal catalysis offers powerful and efficient methods for the construction of the this compound core, often proceeding with high atom economy and functional group tolerance. Key strategies include copper-catalyzed tandem reactions, palladium-catalyzed carboamination, and scandium-catalyzed cyclizations.
Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation
A highly efficient one-pot synthesis of benzo[e][1][2]oxazepin-5-ones has been developed utilizing a copper-catalyzed tandem reaction. This process involves the coupling of various phenylamines with vinyl halides under a carbon dioxide atmosphere, which serves as the carbonyl source. The reaction is characterized by its operational simplicity and good to excellent yields across a range of substrates.[3]
Table 1: Copper-Catalyzed Synthesis of Benzo[e][1][2]oxazepin-5-one Derivatives [3]
| Entry | Phenylamine (1) | Vinyl Halide (2) | Product (3) | Yield (%) |
| 1 | Aniline | (1-chlorovinyl)benzene | 2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one | 85 |
| 2 | 4-Methylaniline | (1-chlorovinyl)benzene | 7-methyl-2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one | 82 |
| 3 | 4-Methoxyaniline | (1-chlorovinyl)benzene | 7-methoxy-2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one | 80 |
| 4 | 4-Chloroaniline | (1-chlorovinyl)benzene | 7-chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one | 78 |
| 5 | Aniline | 1-chloro-1-phenylethylene | 2-methyl-2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one | 75 |
| 6 | Aniline | 1-bromocyclohexene | 6,7,8,9-tetrahydrodibenzo[b,f][1][2]oxazepin-11(5H)-one | 72 |
-
To a dried Schlenk tube, add CuI (0.05 mmol, 10 mol%), ligand L1 (2-(2-dimethylamino-vinyl)-1H-inden-1-ol, 0.05 mmol, 10 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv.).
-
The tube is evacuated and backfilled with carbon dioxide (balloon).
-
Add the phenylamine (0.5 mmol, 1.0 equiv.), the vinyl halide (0.6 mmol, 1.2 equiv.), and DMSO (4 mL).
-
The reaction mixture is stirred at 100 °C for 10 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzo[e][1][2]oxazepin-5-one.
The reaction is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, the Cu(I) catalyst undergoes oxidative addition with the vinyl halide to form a Cu(III) intermediate. Subsequent reaction with the phenylamine, followed by ortho-carbonylation and reductive elimination, yields the product and regenerates the active Cu(I) species.[3]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the tandem C-N coupling/C-H carbonylation.
Palladium-Catalyzed Carboamination
The synthesis of saturated 1,4-benzodiazepin-5-ones, structurally analogous to 1,4-oxazepan-5-ones, can be achieved via a palladium-catalyzed carboamination reaction. This method involves the coupling of N-allyl-2-aminobenzamides with aryl bromides, proceeding in good yields.[4]
Table 2: Palladium-Catalyzed Synthesis of 1,4-Benzodiazepin-5-one Derivatives [4]
| Entry | N-allyl-2-aminobenzamide (1) | Aryl Bromide (2) | Product (3) | Yield (%) |
| 1 | N-allyl-2-aminobenzamide | 4-bromobiphenyl | 4-(biphenyl-4-yl)-1,2,3,4,5,6-hexahydrobenzo[e][1][2]diazepin-5-one | 78 |
| 2 | N-allyl-2-aminobenzamide | 4-bromo-tert-butylbenzene | 4-(4-(tert-butyl)phenyl)-1,2,3,4,5,6-hexahydrobenzo[e][1][2]diazepin-5-one | 85 |
| 3 | N-allyl-2-aminobenzamide | 1-bromo-4-methoxybenzene | 4-(4-methoxyphenyl)-1,2,3,4,5,6-hexahydrobenzo[e][1][2]diazepin-5-one | 72 |
| 4 | N-allyl-2-(methylamino)benzamide | 4-bromobiphenyl | 1-methyl-4-(biphenyl-4-yl)-1,2,3,4,5,6-hexahydrobenzo[e][1][2]diazepin-5-one | 65 |
-
In a glovebox, a screw-capped vial is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), P(4-F-C₆H₄)₃ (0.04 mmol, 4 mol%), and NaOtBu (0.30 mmol, 2.0 equiv.).
-
The N-allyl-2-aminobenzamide (0.15 mmol, 1.0 equiv.) and the aryl bromide (0.30 mmol, 2.0 equiv.) are added, followed by xylenes (0.2 M).
-
The vial is sealed and the reaction mixture is stirred at 135 °C for 18-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to afford the desired 1,4-benzodiazepin-5-one.
The reaction likely proceeds via oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent reductive elimination to form the C-N and C-C bonds, regenerating the Pd(0) catalyst.[5]
Caption: Proposed catalytic cycle for the palladium-catalyzed carboamination.
Scandium-Catalyzed Intramolecular Cyclization
Scandium(III) triflate has been identified as a highly effective Lewis acid catalyst for the intramolecular cyclization of epoxyamides to afford hydroxylated 1,4-oxazepan-5-ones. This method provides access to functionalized scaffolds with high efficiency.[6]
-
To a solution of the epoxyamide (0.23 mmol, 1.0 equiv.) in toluene (1 mL) in a screw-cap vial is added Sc(OTf)₃ (11.6 mg, 0.023 mmol, 10 mol%).
-
The vial is sealed, and the reaction mixture is stirred at 110 °C for 16 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 6-hydroxy-1,4-oxazepan-5-one.
Organocatalytic Approach
An alternative, metal-free approach to the this compound core involves an organocatalytic Baeyer-Villiger oxidation of N-acylated-4-piperidones. This method is particularly useful for the synthesis of 1,4-oxazepan-7-ones, which are valuable monomers for ring-opening polymerization.[7]
Table 3: Organocatalytic Baeyer-Villiger Oxidation for 1,4-Oxazepan-7-one Synthesis [7]
| Entry | N-Acyl-4-piperidone | Product | Yield (%) |
| 1 | N-Boc-4-piperidone | 4-(tert-butoxycarbonyl)-1,4-oxazepan-7-one | 64 |
| 2 | N-Acetyl-4-piperidone | 4-acetyl-1,4-oxazepan-7-one | (Not reported) |
| 3 | N-Benzoyl-4-piperidone | 4-benzoyl-1,4-oxazepan-7-one | (Not reported) |
-
Dissolve N-Boc-4-piperidone (1.0 equiv.) in dichloromethane (DCM).
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv.) in DCM.
-
Cool the solution of N-Boc-4-piperidone to 0 °C in an ice bath.
-
Slowly add the m-CPBA solution dropwise to the cooled piperidone solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by washing with a saturated aqueous solution of NaHCO₃, followed by a saturated aqueous solution of NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (cyclohexane/ethyl acetate = 1/1) to obtain 4-(tert-butoxycarbonyl)-1,4-oxazepan-7-one.
The synthesis of N-acylated-1,4-oxazepan-7-ones via Baeyer-Villiger oxidation is a key step in the preparation of monomers for subsequent organocatalyzed ring-opening polymerization to produce functional poly(ester amide)s.
Caption: Workflow for the synthesis of poly(ester amide)s via organocatalytic methods.
References
- 1. Synthesis of saturated 1,4-benzodiazepines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound|Pharmaceutical Intermediate [benchchem.com]
- 7. researchgate.net [researchgate.net]
Asymmetric Synthesis of Chiral 1,4-Oxazepan-5-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,4-oxazepan-5-one derivatives are seven-membered heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. Their unique three-dimensional structure allows for the presentation of substituents in distinct spatial arrangements, making them attractive cores for the development of novel therapeutic agents. The stereochemistry of these molecules is crucial for their biological activity, necessitating the development of efficient asymmetric synthetic methods. This document provides detailed application notes and experimental protocols for key strategies in the asymmetric synthesis of chiral this compound derivatives.
Key Asymmetric Synthetic Strategies
Several innovative approaches have been developed for the stereocontrolled synthesis of chiral 1,4-oxazepan-5-ones. These methods primarily rely on the use of chiral starting materials, diastereoselective cyclization reactions, and enantioselective catalysis. The following sections summarize the quantitative data for selected methods and provide detailed experimental protocols.
Data Presentation: Comparison of Asymmetric Synthetic Methods
| Method | Starting Materials | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Diastereoselective Solid-Phase Synthesis | Polymer-supported Fmoc-HSe(TBDMS)-OH, 2-bromoacetophenones | TFA/Triethylsilane | 1,4-Oxazepane-5-carboxylic acid derivatives | Variable | 72:28 to inseparable mixtures | N/A | [1][2] |
| Regio- and Stereoselective Haloetherification | Chiral homoallylic N-protected amino alcohols | N-Bromosuccinimide (NBS) | Polysubstituted chiral 1,4-oxazepanes | Good to Excellent | Moderate to Excellent | N/A (diastereoselective) | [3] |
| Brønsted Acid-Catalyzed Desymmetrization | 3-Substituted oxetanes, anilines | Chiral Phosphoric Acid (SPINOL-derived) | Chiral 1,4-Benzoxazepines | up to 98 | N/A | up to 94 | |
| N-Heterocyclic Carbene (NHC)/Iridium Dual Catalysis | Salicylaldehydes, vinyl aziridines | Chiral NHC, Chiral Ir/phosphine-olefin complex, Urea | Optically pure 1,4-Benzoxazepinones | Good | N/A | up to 91 | [4][5] |
| Organocatalytic Intramolecular aza-Michael Addition | o-amino-α,β-unsaturated esters | Bifunctional amino(thio)urea catalysts | 2-Substituted indolines (related aza-heterocycles) | High | N/A | High | [6] |
Experimental Protocols
Diastereoselective Solid-Phase Synthesis of 1,4-Oxazepane-5-carboxylic Acids
This method utilizes a solid-phase approach starting from polymer-supported homoserine to generate 1,4-oxazepane-5-carboxylic acids with two stereocenters. The stereochemical outcome is dependent on the cleavage conditions from the resin.[1][2]
Workflow Diagram:
Caption: Solid-phase synthesis of 1,4-oxazepane derivatives.
Protocol:
-
Resin Preparation: Swell Fmoc-HSe(TBDMS)-OH immobilized on Wang resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Sulfonylation: To the deprotected resin, add a solution of the desired nitrobenzenesulfonyl chloride in DCM and allow to react at room temperature for 24 hours. Wash the resin with DCM.
-
Alkylation: Add a solution of the appropriate 2-bromoacetophenone and a base such as diisopropylethylamine (DIPEA) in DMF to the resin and shake at room temperature for 24 hours. Wash the resin with DMF and DCM.
-
Cleavage and Cyclization (TFA/Triethylsilane):
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triethylsilane (Et3SiH), and DCM (e.g., 10:1:9 v/v/v).
-
Add the cleavage cocktail to the resin and shake at room temperature for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,4-oxazepane derivative as a mixture of diastereomers.
-
Purify the product by preparative HPLC.
-
-
Cleavage and Lactonization (TFA only):
-
Prepare a cleavage cocktail of 50% TFA in DCM.
-
Add the cleavage cocktail to the resin and shake at room temperature for 1 hour.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure. The product will be the result of spontaneous lactonization.
-
Purify by preparative HPLC.
-
Regio- and Stereoselective Haloetherification for Polysubstituted Chiral 1,4-Oxazepanes
This method achieves the synthesis of polysubstituted chiral 1,4-oxazepanes through a regio- and stereoselective 7-endo cyclization via haloetherification. The stereochemistry of the starting homoallylic amino alcohol directs the stereochemical outcome of the cyclization.[3]
Logical Relationship Diagram:
Caption: Haloetherification for chiral 1,4-oxazepane synthesis.
Protocol:
-
Reaction Setup: Dissolve the chiral homoallylic N-protected amino alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the polysubstituted chiral 1,4-oxazepane.
Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of Oxetanes
This powerful organocatalytic method provides access to enantioenriched 1,4-benzoxazepines, close structural analogs of 1,4-oxazepan-5-ones, through the desymmetrization of prochiral 3-substituted oxetanes. The SPINOL-derived chiral phosphoric acid is key to achieving high enantioselectivity.
Signaling Pathway Diagram:
Caption: Catalytic cycle for enantioselective oxetane desymmetrization.
Protocol:
-
Reaction Setup: In a flame-dried vial, dissolve the 3-substituted oxetane and the aniline derivative in a suitable solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add the chiral SPINOL-derived phosphoric acid catalyst (typically 5-10 mol%).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) under an inert atmosphere.
-
Monitoring: Monitor the reaction for completion using TLC or HPLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the enantioenriched 1,4-benzoxazepine.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conclusion
The asymmetric synthesis of chiral this compound derivatives is a rapidly evolving field with significant implications for the development of new pharmaceuticals. The methods outlined in this document, including diastereoselective solid-phase synthesis, regio- and stereoselective haloetherification, and enantioselective organocatalysis, provide powerful tools for accessing these complex molecular architectures with a high degree of stereocontrol. The choice of synthetic strategy will depend on the desired substitution pattern, the required level of stereopurity, and the scalability of the process. Further research into novel catalytic systems and synthetic methodologies will undoubtedly continue to expand the accessibility and utility of this important class of chiral heterocycles.
References
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. Asymmetric indoline synthesis via intramolecular aza-Michael addition mediated by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane-5-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-oxazepane scaffold is a seven-membered heterocyclic ring system that is a prominent feature in a variety of pharmacologically active compounds.[1] Molecules containing this motif have shown potential as anticonvulsants, antifungal agents, and treatments for inflammatory and respiratory diseases.[1][2] Solid-phase synthesis offers a robust and efficient platform for the generation of libraries of 1,4-oxazepane derivatives, facilitating drug discovery and development efforts. The use of a solid support simplifies purification by allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple washing steps.[3][4]
This document provides a detailed protocol for the solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids, based on a methodology utilizing polymer-supported homoserine.[1][5]
General Synthetic Workflow
The solid-phase synthesis of 1,4-oxazepane-5-carboxylic acids commences with the immobilization of a protected homoserine derivative onto a solid support, typically Wang resin.[1][5] The resin-bound amino acid then undergoes a series of chemical modifications, including sulfonylation and N-alkylation. The crucial step involves the cleavage of the intermediate from the resin, which concurrently facilitates the cyclization to form the 1,4-oxazepane ring. The choice of cleavage cocktail is critical in directing the reaction towards the desired oxazepane product versus a lactone side-product.[1][2][5] Subsequent post-cleavage modifications, such as catalytic hydrogenation, can be performed to further diversify the resulting compounds.[1][5]
Experimental Protocols
All reactions are typically performed at ambient temperature (23 °C) unless otherwise specified.[1] Solid-phase synthesis can be carried out in plastic syringes equipped with a porous disk, using a manually operated synthesizer.[1]
Protocol 1: Immobilization of Fmoc-HSe(TBDMS)-OH on Wang Resin
-
Swell Wang resin (100–200 mesh, 1.4 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
Dissolve Fmoc-HSe(TBDMS)-OH (4 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add 1-hydroxybenzotriazole (HOBt) (4 eq.), 4-(dimethylamino)pyridine (DMAP) (0.1 eq.), and diisopropylcarbodiimide (DIC) (4 eq.) to the amino acid solution.
-
Add the activation mixture to the swollen resin and agitate at room temperature for 24 hours.
-
Drain the reaction mixture and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).
-
Dry the resin under vacuum.
Protocol 2: On-Resin Synthesis of the 1,4-Oxazepane Precursor
-
Fmoc Deprotection:
-
Swell the resin from Protocol 1 in DMF.
-
Treat the resin with 20% piperidine in DMF for 1 hour to remove the Fmoc protecting group.[6]
-
Wash the resin with DMF (5x) to remove piperidine and cleaved Fmoc-adducts.
-
-
Sulfonylation:
-
Swell the deprotected resin in DMF.
-
Add a solution of a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride, 3 eq.) and a non-nucleophilic base like collidine or diisopropylethylamine (DIEA) (5 eq.) in DMF.
-
Agitate the mixture for 12-24 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
N-Alkylation:
-
Swell the sulfonamide-functionalized resin in DMF.
-
Add a solution of the desired 2-bromoacetophenone derivative (5 eq.) and a suitable base such as 1,8-diazabicycloundec-7-ene (DBU) (5 eq.) in DMF.
-
Agitate the mixture for 24 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum. The resin now contains the polymer-supported intermediate.[1]
-
Protocol 3: Cleavage, Cyclization, and Post-Cleavage Modification
-
Cleavage and Cyclization to 1,4-Oxazepane:
-
Place the dried resin (e.g., 500 mg) in a reaction vessel.
-
Add a cleavage cocktail of TFA/triethylsilane (Et3SiH)/DCM (10:1:9, 5 mL).[7] Agitate for 30 minutes at room temperature.[7] Note: The presence of Et3SiH is crucial for the formation of the oxazepane ring.[1][2]
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh cleavage cocktail (3x5 mL).
-
Combine the filtrates and evaporate the solvent using a stream of nitrogen, followed by lyophilization.[7] This yields the crude 1,4-oxazepane derivative as a mixture of diastereomers.[1][5]
-
-
Catalytic Hydrogenation:
-
Dissolve the crude product in 2-isopropanol (IPA).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2).[1][7] Note: PtO2 may be preferred to avoid dehalogenation in certain cases.[7]
-
Stir the mixture under a hydrogen atmosphere (balloon) for 24 hours.[1][7]
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the aniline derivative. This step often improves the separability of the diastereomers.[1][5]
-
-
Purification:
-
Isolate the individual diastereomers using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Reaction Mechanism: Role of the Cleavage Cocktail
The composition of the cleavage cocktail plays a pivotal role in determining the final product. Cleavage with TFA alone leads to the removal of the silyl protecting group, followed by spontaneous lactonization.[1][5] In contrast, the addition of a silane reducing agent, such as triethylsilane (Et3SiH), facilitates the formation of the desired 1,4-oxazepane ring.[1][2][5] A proposed mechanism suggests that after cleavage from the resin, the protonated intermediate is preferentially attacked by the internal hydroxy group at the more electrophilic ketone. In the presence of Et3SiH, the resulting intermediate is reduced to form the stable oxazepane ring.[1][2]
Data Presentation
The synthesis typically results in a mixture of diastereomers. The ratio and purity can be influenced by the substituents on the starting materials. Catalytic hydrogenation to the corresponding anilines often improves the separability of these diastereomers.
Table 1: Representative Results for the Synthesis of 1,4-Oxazepane Derivatives
| Entry | R³ Substituent (on Phenyl Ring) | Product | Diastereomeric Ratio (crude) | Combined Crude Purity (%) |
| 1 | H | 7a | 56 : 44 | 91 |
| 2 | 3-F | 7k | 64 : 36 | 70 |
Data adapted from Králová et al.[7]
Limitations and Troubleshooting
-
Stereoselectivity: The formation of the oxazepane scaffold is generally non-stereoselective, leading to diastereomeric mixtures that require separation.[1][2]
-
Competitive Lactonization: For starting materials with meta- and para-electron-donating groups on the phenyl ring, competitive lactonization can be a significant side reaction, reducing the yield of the desired oxazepane.[1][2]
-
Incomplete Reactions: As with any solid-phase synthesis, incomplete coupling or deprotection steps can lead to deletion sequences. Monitoring reaction completion using methods like the Kaiser test (for primary amines) is recommended.
-
Purification Challenges: The purification of polar 1,4-oxazepane derivatives can be challenging. The use of a basic modifier (e.g., triethylamine) in the eluent during silica gel chromatography can help prevent tailing.[8]
References
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-acylation of 1,4-Oxazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-acylation of 1,4-oxazepan-5-one, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections outline two common methods for this transformation: acylation using an acyl chloride and acylation using an acid anhydride. These protocols are designed to be readily implemented in a laboratory setting.
Introduction
This compound is a seven-membered heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Functionalization of the nitrogen atom via N-acylation is a critical step in the diversification of this core structure, allowing for the introduction of a wide range of substituents and modulation of physicochemical and pharmacological properties. The protocols described herein provide reliable methods for achieving high-yielding N-acylation of this compound and its derivatives.
General Reaction Scheme
The N-acylation of this compound introduces an acyl group onto the nitrogen atom of the lactam ring. This can be achieved using either an acyl chloride or an acid anhydride as the acylating agent.
Caption: General N-acylation of this compound.
Experimental Protocols
Two primary methods for the N-acylation of this compound are detailed below. The choice of method may depend on the specific acyl group to be introduced and the stability of the starting material.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is adapted from procedures for the acylation of similar 1,4-oxazepane structures and is a widely used method for forming amide bonds.[3][4] It is particularly effective for a broad range of acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or potassium carbonate (K₂CO₃)[4]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents) or potassium carbonate (3.0 equivalents), to the solution.[3][4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1-2.0 equivalents) dropwise to the cooled and stirring solution.[3][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours or until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel chromatography to obtain the pure N-acyl-1,4-oxazepan-5-one.
Caption: Workflow for N-acylation using an acyl chloride.
Protocol 2: N-Acylation using an Acid Anhydride
This method is an alternative to using acyl chlorides and is often employed for acetylation.[3] It can be advantageous as the reaction is typically clean and the byproducts are easily removed.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Place this compound (1.0 equivalent) in a round-bottom flask.
-
Anhydride Addition: Add the acid anhydride (1.5 equivalents) to the flask.[3]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to several hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[3]
-
Work-up:
-
Upon completion, carefully add water to quench the excess acid anhydride.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-acylated product.
-
Purification: If necessary, purify the crude product by silica gel chromatography.
Caption: Workflow for N-acylation using an acid anhydride.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the N-acylation of 1,4-oxazepane derivatives, which can be considered indicative for the N-acylation of this compound.
| Acylating Agent | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetyl chloride | (R)-2-methyl-1,4-oxazepane | Triethylamine | Dichloromethane | - | - | [3] |
| Acetic anhydride | (R)-2-methyl-1,4-oxazepane | - | Neat | 0.5 | - | [3] |
| Acetyl chloride | 1,4-Oxazepan-7-one trifluoroacetate | K₂CO₃ | Dichloromethane | 16 | 58 | [4] |
| Various acyl chlorides | 1,4-Oxazepan-7-one trifluoroacetate | K₂CO₃ | Dichloromethane | 16 | 47-69 | [4] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine is a flammable and corrosive liquid.
Conclusion
The protocols provided offer robust and reproducible methods for the N-acylation of this compound. The choice between using an acyl chloride or an acid anhydride will depend on the desired acyl substituent and the specific requirements of the synthetic route. These methods are fundamental for the exploration of the chemical space around the 1,4-oxazepane scaffold in drug discovery and development.
References
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters) - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00522A [pubs.rsc.org]
The Versatile Role of 1,4-Oxazepan-5-one as a Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 1,4-Oxazepan-5-one has emerged as a valuable and versatile intermediate in pharmaceutical research and development. Its unique seven-membered lactam structure provides a flexible scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapies, specifically focusing on its application in the development of Traf2- and Nck-interacting protein kinase (TNIK) inhibitors for colorectal cancer and monoamine reuptake inhibitors for the treatment of depression and anxiety.
Application in the Synthesis of TNIK Inhibitors
Traf2- and Nck-interacting protein kinase (TNIK) is a critical downstream effector in the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, including colorectal cancer. As such, TNIK has become a promising target for anticancer drug discovery. Derivatives of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one, synthesized from this compound, have been identified as a new class of potent and selective TNIK inhibitors.[1]
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the role of TNIK. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin interacts with TCF/LEF transcription factors to activate the transcription of target genes involved in cell proliferation and survival. TNIK is a key component of this transcriptional complex, and its inhibition can block the pro-tumorigenic signaling cascade.
References
Application Notes and Protocols for High-Throughput Screening of 1,4-Oxazepan-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1,4-oxazepan-5-one derivatives in high-throughput screening (HTS) campaigns. The unique structural features of the this compound scaffold make it a valuable template for designing novel therapeutic agents.[1] Derivatives have been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties, as well as for their role as kinase and monoamine reuptake inhibitors.[1][2][3]
This document outlines two primary HTS strategies: a target-based biochemical assay focused on Traf2- and Nck-interacting protein kinase (TNIK) inhibition and a cell-based phenotypic assay for G-Protein Coupled Receptor (GPCR) modulation. The protocols are designed for miniaturization and adaptation to automated HTS platforms.[4][5]
Biochemical Assay: TNIK Inhibition
The Traf2- and Nck-interacting protein kinase (TNIK) is a key component of the Wnt/β-catenin signaling pathway and is considered a potential therapeutic target for colorectal cancer.[2] Certain 3,4-dihydrobenzo[f][1][6]oxazepin-5(2H)-one derivatives have been identified as potent and selective TNIK inhibitors.[2] This protocol describes a fluorescence-based biochemical assay to identify inhibitors of TNIK.
Signaling Pathway: Wnt/β-catenin and TNIK
References
- 1. This compound|Pharmaceutical Intermediate [benchchem.com]
- 2. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 4. nuvisan.com [nuvisan.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. journals.physiology.org [journals.physiology.org]
Characterization of 1,4-Oxazepan-5-one: Application Notes and Protocols for HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of 1,4-Oxazepan-5-one, a key pharmaceutical intermediate and versatile chemical scaffold, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are designed to ensure accurate qualitative and quantitative analysis, crucial for purity assessment, stability studies, and quality control in drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
This section details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. This method is adapted from established protocols for similar heterocyclic compounds and is suitable for determining the purity of the compound and identifying any process-related impurities or degradation products.[1]
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
A C18 analytical column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for optimal separation.[1][2]
2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the diluent.
-
Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm membrane filter and degas prior to injection.
3. Chromatographic Conditions: The following table summarizes the chromatographic conditions for the HPLC analysis.
| Parameter | Specification |
| Instrument | HPLC system with DAD |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes; hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 25 minutes |
Data Presentation: HPLC
The expected retention time for this compound under these conditions would need to be experimentally determined. A hypothetical data summary is presented below for illustrative purposes.
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| This compound | ~5.8 | 125000 | 99.5 |
| Impurity 1 | ~4.2 | 300 | 0.24 |
| Impurity 2 | ~7.1 | 325 | 0.26 |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization may be necessary to improve its volatility and thermal stability, which is a common practice for similar compounds like benzodiazepine metabolites.[3][4]
Experimental Protocol: GC-MS
1. Instrumentation:
-
A GC-MS system, such as an Agilent 7890B GC coupled to a 5977A MSD.
-
A capillary column suitable for general purpose analysis of semi-polar compounds, for instance, an HP-5MS (30 m x 0.25 mm i.d., 0.25-µm film thickness).[3]
2. Reagents and Sample Preparation:
-
Derivatizing Agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% t-BDMCS.[3][4]
-
Solvent: Acetonitrile.
-
Standard Solution (1 mg/mL): Prepare a stock solution of this compound in acetonitrile.
-
Derivatization Procedure:
-
Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 25 µL of acetonitrile and 25 µL of MTBSTFA with 1% t-BDMCS.
-
Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.[3]
-
3. GC-MS Conditions: The following table outlines the GC-MS parameters for the analysis of the derivatized this compound.
| Parameter | Specification |
| Instrument | GC-MS System |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Data Presentation: GC-MS
The analysis will yield a total ion chromatogram (TIC) and a mass spectrum for the derivatized this compound. The molecular weight of this compound is 115.13 g/mol .[5][6] The TBDMS derivative will have a significantly higher molecular weight. The mass spectrum will show a characteristic fragmentation pattern that can be used for structural confirmation.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (TBDMS derivative) | To be determined | Molecular ion, [M-57]+, other characteristic fragments |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The HPLC method is well-suited for routine purity testing and quantitative analysis, while the GC-MS method offers definitive structural confirmation. It is recommended that these methods be validated in-house to ensure their suitability for the intended application. These analytical protocols are essential tools for ensuring the quality and consistency of this compound in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 3. academic.oup.com [academic.oup.com]
- 4. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|Pharmaceutical Intermediate [benchchem.com]
- 6. This compound | C5H9NO2 | CID 7023020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 1,4-Oxazepan-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of 1,4-oxazepan-5-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereoselectivity in the synthesis of 1,4-oxazepan-5-ones?
A1: The main strategies to control stereochemistry in this compound synthesis include:
-
Use of Chiral Starting Materials: Employing enantiopure precursors, such as amino alcohols or their derivatives, is a common and effective approach to introduce stereocenters into the final molecule.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the acyclic precursor can direct the stereochemical outcome of key bond-forming reactions. The auxiliary is then cleaved in a subsequent step.
-
Asymmetric Catalysis: The use of chiral catalysts, including both metal-based complexes (e.g., copper, rhodium) and organocatalysts, can facilitate enantioselective or diastereoselective transformations, such as cyclization or precursor-forming reactions.[1][2]
Q2: What are the most common synthetic routes for constructing the this compound ring?
A2: The construction of the seven-membered this compound ring is typically achieved through intramolecular cyclization of a linear precursor.[1] Key methods include:
-
Intramolecular Cyclization of Epoxyamides: This is an efficient two-step method starting from aminoethanols and 3-phenyloxirane-2-carboxylic ethyl ester or its salt. The ring closure of the intermediate epoxyamide is often catalyzed by a Lewis acid like Scandium(III) triflate (Sc(OTf)₃).[3]
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming unsaturated rings, including the this compound core, from acyclic diene precursors.[4][5] The choice of catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) is crucial for success.
-
Solid-Phase Synthesis: This approach involves attaching the precursor to a solid support, carrying out the necessary synthetic transformations, and then cleaving the final product from the resin, which can also induce cyclization.[1]
-
Haloetherification: A regio- and stereoselective 7-endo cyclization through haloetherification can be an effective method for synthesizing polysubstituted chiral 1,4-oxazepanes.[6]
Q3: Why is the formation of the seven-membered this compound ring challenging?
A3: The formation of seven-membered rings is entropically disfavored compared to the formation of five- or six-membered rings.[7] This can lead to challenges such as low yields, the need for high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, and the potential for competing side reactions.[7] Additionally, the presence of a carboxylic amide in the precursor, which prefers a trans-conformation, can make the cyclization to form the lactam difficult.[3][8]
Troubleshooting Guides
Problem 1: Low or No Yield of the Cyclized this compound Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Unfavorable Precursor Conformation | The linear precursor may adopt a conformation that is not conducive to cyclization. The presence of a trans-amide bond can be particularly problematic. Consider the use of N-protecting groups (e.g., PMB) or pseudo-prolines to restrict the rotational freedom of the precursor and favor a cyclization-competent conformation.[3][8] |
| Inefficient Catalyst System | The chosen catalyst may not be active enough for the specific substrate. For metal-catalyzed reactions, screen different ligands and metal sources. For example, in the intramolecular cyclization of epoxyamides, Sc(OTf)₃ has been shown to be highly effective.[3] In cases of RCM, consider switching between first, second, and third-generation Grubbs or Hoveyda-Grubbs catalysts. |
| Intermolecular Side Reactions | At high concentrations, intermolecular reactions (dimerization, polymerization) can outcompete the desired intramolecular cyclization. Perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture. |
| Harsh Reaction Conditions | High temperatures or strongly acidic/basic conditions can lead to decomposition of starting materials or the product.[7] Attempt the reaction at a lower temperature for a longer duration. Screen for milder catalysts or reagents. |
| Incorrect Protecting Group Strategy | The choice of protecting groups on the nitrogen or oxygen atoms of the precursor can significantly impact the cyclization efficiency. Some protecting groups may sterically hinder the reaction or be incompatible with the reaction conditions. It may be necessary to evaluate different protecting groups to find one that allows for efficient cyclization. |
Problem 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst or Auxiliary | The chosen chiral catalyst or auxiliary may not provide sufficient stereochemical control for the specific substrate. Screen a variety of chiral ligands for metal-based catalysts or different organocatalysts. The use of a combined catalyst system, such as a chiral N-heterocyclic carbene (NHC), a chiral Ir/phosphine-olefin complex, and an achiral urea, has been reported to improve enantioselectivity in some cases.[2] |
| Racemization of Chiral Centers | The product or intermediates may be susceptible to racemization under the reaction conditions. This can be promoted by acidic or basic conditions or elevated temperatures. Analyze the reaction at intermediate time points to determine if racemization is occurring after product formation. If so, consider milder reaction conditions or a different synthetic route. Some 1,4-benzodiazepine derivatives are known to undergo rapid racemization via a ring-chain tautomerism mechanism.[1] |
| Substrate Control Issues | The inherent stereochemical preferences of the substrate may override the directing effects of the catalyst or auxiliary. Modifying the substrate, for example, by introducing bulky groups, can sometimes enhance stereoselectivity. |
| Incorrect Catalyst/Substrate Matching | There can be a "matched" and "mismatched" pairing of a chiral catalyst and a chiral substrate. If you are using a chiral catalyst with a chiral substrate, try the other enantiomer of the catalyst to see if it improves the diastereoselectivity. |
Problem 3: Failed Ring-Closing Metathesis (RCM) Reaction
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | The RCM catalyst can be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are rigorously purified and dried. Certain functional groups can also poison the catalyst. If suspected, consider a more robust catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, which has a higher tolerance for various functional groups.[5] |
| High Ring Strain of the Product | The formation of the seven-membered ring may be energetically unfavorable. While RCM is effective for 5- to 7-membered rings, the specific substitution pattern can influence the ring strain.[4] In some cases, a different cyclization strategy may be necessary. |
| Formation of Stable Catalyst-Substrate Complexes | The substrate may form a stable, non-productive complex with the catalyst, preventing turnover. The presence of polar side chains in the substrate can sometimes facilitate the reaction by creating a template for the catalyst.[5] |
| Ethylene Removal | RCM of terminal dienes is an equilibrium process driven by the removal of volatile ethylene gas.[5] Ensure the reaction is performed in a system that allows for the efficient removal of ethylene, for example, by bubbling an inert gas through the reaction mixture or performing the reaction under reduced pressure. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound Derivatives
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Stereoselectivity | Reference |
| Sc(OTf)₃ | Intramolecular cyclization of epoxyamide | Aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester/potassium salt | (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones | Good | High | [1][3] |
| Copper(II) triflate | Intramolecular nucleophilic ring closure | N-(2-hydroxyethyl)-N-(1-phenylethyl)oxirane-2-carboxamides | 7-Aryl/alkyl-6-hydroxy-1,4-oxazepan-5-ones | Good to excellent | N/A | [1] |
| Chiral NHC/Ir/Urea | Enantioselective [4+3] Annulation | Anthranilaldehyde derivatives | Optically pure 1,4-benzoxazepinones | Moderate to good | High ee | [2] |
| Grubbs Catalyst (2nd Gen) | Ring-Closing Metathesis | Acyclic diene precursor | Unsaturated this compound | Varies | N/A | [5] |
| TFA/Et₃SiH | Reductive cleavage/cyclization | Polymer-supported homoserine and 2-bromoacetophenones | Chiral 1,4-oxazepane-5-carboxylic acids | 4-10% overall | High | [1] |
Experimental Protocols
General Procedure for Sc(OTf)₃-Catalyzed Intramolecular Cyclization of an Epoxyamide
This protocol is adapted from a reported synthesis of (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones.[1][3]
-
Preparation of the Epoxyamide Precursor:
-
React the desired aminoethanol with (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester or its corresponding potassium salt in a suitable solvent (e.g., ethanol) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Purify the resulting epoxyamide by column chromatography on silica gel.
-
-
Intramolecular Cyclization:
-
Dissolve the purified epoxyamide in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃) (typically 5-10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Mandatory Visualizations
References
- 1. This compound|Pharmaceutical Intermediate [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,4-Oxazepan-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Oxazepan-5-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for constructing the this compound ring system involve the cyclization of acyclic precursors. One common approach is the intramolecular cyclization of a haloacetamide derivative of an amino alcohol. Another prevalent method involves the tandem C-N coupling and C-H carbonylation of appropriate starting materials.[1][2] More specialized routes, such as those starting from polymer-supported homoserine, have also been developed for the synthesis of chiral derivatives.[3]
Q2: What are the major side reactions to be aware of during the synthesis of this compound?
A2: The most frequently encountered side reactions include:
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Competitive Lactonization: Formation of a thermodynamically stable five- or six-membered lactone ring instead of the desired seven-membered oxazepanone.[3]
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Formation of Diastereomers: In the synthesis of chiral derivatives, the formation of difficult-to-separate diastereomeric mixtures is a common issue.[3]
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Ring-Opening Polymerization: The lactam ring of this compound can be susceptible to ring-opening polymerization, especially under certain catalytic or thermal conditions.[4]
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Incomplete Cyclization: Failure of the ring-closing step, leading to the recovery of the acyclic precursor.
Q3: How can I characterize the final this compound product and distinguish it from potential side products?
A3: A combination of spectroscopic techniques is essential for unambiguous characterization.
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NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the differentiation of the desired product from isomers and byproducts based on chemical shifts and coupling constants.[5][6]
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Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency of the lactam in this compound will be characteristic. This can help distinguish it from a lactone byproduct, which will have a different carbonyl absorption band.
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Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
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High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and for the separation of diastereomers.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound with a Significant Amount of a Lactone Byproduct
Question: My reaction is producing a substantial amount of a lactone byproduct, resulting in a low yield of the desired this compound. How can I favor the formation of the oxazepanone?
Answer: The formation of a competing lactone is a common challenge, particularly when the acyclic precursor contains a carboxylic acid and a hydroxyl group that can form a stable five- or six-membered ring. Here are some strategies to mitigate this side reaction:
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Choice of Reagents: In syntheses proceeding through a reductive cyclization, the choice of reducing agent is critical. For instance, in the synthesis of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, using a cleavage cocktail of trifluoroacetic acid (TFA) alone leads to spontaneous lactonization. However, the addition of a reducing agent like triethylsilane (Et₃SiH) to the TFA cleavage mixture favors the formation of the desired 1,4-oxazepane derivative.[3] The proposed mechanism suggests that in the presence of Et₃SiH, a hemiaminal intermediate is reduced faster than the competing lactonization can occur.
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Protecting Group Strategy: If the starting material has a free carboxylic acid, consider protecting it as an ester. The cyclization to form the lactam can then be performed, followed by deprotection of the ester.
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Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the kinetically controlled formation of the desired product over the thermodynamically favored lactone.
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Catalyst: If a catalyst is used for the cyclization, screening different catalysts (e.g., Lewis acids) may identify one that selectively promotes the desired lactamization over lactonization.
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Issue 2: Formation of an Inseparable Mixture of Diastereomers
Question: I am synthesizing a chiral derivative of this compound and obtaining a mixture of diastereomers that are difficult to separate by column chromatography. What can I do to improve the diastereoselectivity or facilitate separation?
Answer: Achieving high diastereoselectivity in the formation of chiral centers is a common challenge. Here are some approaches to address this issue:
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Chiral Auxiliaries: Employing a chiral auxiliary on the starting material can effectively control the stereochemical outcome of the cyclization reaction. The auxiliary can be removed in a subsequent step to yield the desired enantiomerically enriched product.
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Catalyst Control: The use of a chiral catalyst can induce asymmetry in the reaction, leading to the preferential formation of one diastereomer.
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Separation of Intermediates: It may be easier to separate the diastereomers of an intermediate precursor than the final product. For example, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the diastereomeric aniline intermediates were found to be separable by chromatography after catalytic hydrogenation of the nitro group, whereas the preceding intermediates were inseparable.[3]
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Recrystallization: If the diastereomers are crystalline, fractional recrystallization can sometimes be an effective method for separation.
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HPLC Separation: For analytical and small-scale preparative purposes, chiral HPLC can be used to separate the diastereomers.
Issue 3: Product Instability and Suspected Polymerization
Question: My purified this compound appears to be unstable and is forming a solid or viscous oil over time. I suspect it is polymerizing. How can I prevent this?
Answer: this compound, being a seven-membered lactam, can undergo ring-opening polymerization, especially in the presence of initiators (acidic or basic impurities) or at elevated temperatures.[4]
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Purity: Ensure the final product is free from any acidic or basic impurities that could catalyze polymerization. This can be achieved through careful purification, such as chromatography followed by recrystallization or distillation.
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Storage: Store the purified this compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation and polymerization.
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pH Control: During workup, maintain a neutral pH to avoid acid- or base-catalyzed ring opening.
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Avoid High Temperatures: Minimize exposure to high temperatures during purification (e.g., use low-temperature distillation if applicable) and storage.
Data Presentation
Table 1: Influence of Cleavage Conditions on the Synthesis of a 1,4-Oxazepane-5-carboxylic Acid Derivative [3]
| Entry | Cleavage Cocktail | Product(s) | Diastereomeric Ratio (R:S) | Overall Yield |
| 1 | TFA/CH₂Cl₂ | Lactone | - | 74% (of lactone) |
| 2 | TFA/Et₃SiH/CH₂Cl₂ | 1,4-Oxazepane-5-carboxylic acid + Lactone | 45:55 | 4-10% (of oxazepane) |
Data synthesized from information presented in the source. The study highlights that in the absence of a reducing agent (Et₃SiH), lactonization is the predominant pathway. The presence of the reducing agent promotes the formation of the desired oxazepanone, albeit in modest yields, along with the formation of diastereomers.
Experimental Protocols
Protocol 1: Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids from Polymer-Supported Homoserine[3]
This protocol describes a solid-phase synthesis approach.
Step 1: Immobilization and Derivatization (on Wang Resin)
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Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin.
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The Fmoc protecting group is cleaved.
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The free amine is reacted with 2-nitrobenzenesulfonyl chloride.
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Alkylation is performed using a 2-bromoacetophenone derivative to yield the resin-bound N-phenacyl nitrobenzenesulfonamide precursor.
Step 2: Cleavage and Cyclization
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The resin-bound precursor (500 mg) is treated with a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (5 mL, 10:1:9) for 30 minutes at room temperature.
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The resin is washed three times with the fresh cleavage cocktail (5 mL).
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The combined filtrates are evaporated under a stream of nitrogen and lyophilized overnight to yield the crude 1,4-oxazepane-5-carboxylic acid derivative as a mixture of diastereomers.
Step 3: Purification
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The crude product is purified by semi-preparative RP-HPLC to separate the diastereomers.
Protocol 2: Synthesis of Benzo-1,4-oxazepin-5-one Derivatives via Tandem C-N Coupling/C-H Carbonylation[2]
This protocol describes a copper-catalyzed synthesis.
Step 1: Reaction Setup
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To a reaction tube, add phenylamine (1.0 mmol), allyl halide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and Cs₂CO₃ (2.0 mmol) in DMF (2 mL).
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The tube is sealed and the mixture is stirred at the desired temperature under a carbon dioxide atmosphere (1 atm).
Step 2: Reaction and Workup
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The reaction is monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
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The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
Step 3: Purification
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The crude product is purified by flash column chromatography on silica gel to afford the desired benzo-1,4-oxazepin-5-one derivative.
Visualizations
Caption: Main synthesis pathway to this compound and its major side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Pharmaceutical Intermediate [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1,4-Oxazepan-5-one Cyclization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 1,4-Oxazepan-5-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for forming the this compound ring system?
A1: The most common and direct methods involve the intramolecular cyclization of acyclic precursors that contain the necessary atoms and functional groups for ring closure.[1] These precursors are often built using established reactions to set the stage for the key ring-forming step.[1] Alternative strategies include the rearrangement of existing ring systems.[1]
Q2: What are some common precursors for this synthesis?
A2: Synthesis often begins with readily available starting materials. Common precursors include N-substituted aminoethanols, polymer-supported homoserine, and epoxyamides, which are designed to undergo intramolecular nucleophilic ring closure.[1][2][3] The choice of precursor is crucial as it dictates the cyclization strategy and the potential for introducing diversity and controlling stereochemistry.[1]
Q3: Why is controlling stereochemistry crucial during the synthesis of this compound derivatives?
A3: The stereochemistry of the heterocyclic core is critical for the biological activity of the final compound.[1] Many pharmacologically relevant molecules containing the 1,4-oxazepane scaffold possess multiple stereocenters.[3] Therefore, synthetic strategies often focus on enantioselective or diastereoselective approaches to ensure the desired spatial arrangement of substituents.[1][3]
Q4: What types of catalysts are effective for promoting the cyclization?
A4: Catalysis is pivotal for achieving high efficiency and selectivity. Both metal-based and organocatalytic systems have been successfully employed.[1] For instance, palladium-catalyzed oxidative cyclizations are used for specific substrates, while simple bases like sodium hydride (NaH) can effectively promote cyclization in other cases.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the this compound cyclization reaction.
Problem: Low or No Yield of the Desired Product
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Possible Cause 1: Unfavorable Precursor Conformation.
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The carboxylic amide bond in the acyclic precursor has a natural preference for a trans-conformation, which can sterically hinder the intramolecular ring-closing reaction.[6]
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-
Suggested Solution 1: Introduce Rotational Restriction.
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Possible Cause 2: Suboptimal Reaction Conditions.
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The choice of base, solvent, and temperature can dramatically impact reaction efficiency. An incorrect combination may fail to promote the desired cyclization.
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Suggested Solution 2: Screen Reaction Conditions.
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A systematic optimization of reaction parameters is recommended. For the cyclization of certain alkynyl alcohol precursors, a solvent-free method using sodium hydride (NaH) as a base at 70°C was found to be highly effective, yielding the product in 94% yield.[4]
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Problem: Formation of Undesired Side Products
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Possible Cause 1: Competing Intermolecular Polymerization.
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The seven-membered ring of this compound can possess ring strain, making it susceptible to ring-opening polymerization, especially under harsh conditions.[1] This intermolecular reaction competes with the desired intramolecular cyclization.
-
-
Suggested Solution 1: Optimize Concentration and Temperature.
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Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions. Lowering the reaction temperature and reducing the reaction time may also minimize polymerization.
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-
Possible Cause 2: Alternative Intramolecular Cyclization Pathway.
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Depending on the functional groups present in the precursor, an alternative ring closure may occur. For example, in a solid-phase synthesis starting from homoserine, cleavage with trifluoroacetic acid (TFA) alone led preferentially to a six-membered lactone instead of the desired seven-membered lactam.[3]
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-
Suggested Solution 2: Modify the Reaction Cocktail.
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The addition of a reducing agent can alter the reaction pathway. In the case mentioned, including triethylsilane (Et₃SiH) in the TFA cleavage cocktail changed the course of the reaction to favor the formation of the desired 1,4-oxazepane ring.[3]
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Problem: Difficulty Separating Diastereomers
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Possible Cause: Similar Physicochemical Properties.
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The synthesized diastereomers may have very similar polarities and physical properties, making them difficult or impossible to separate using standard chromatographic techniques.[3]
-
-
Suggested Solution: Post-Cyclization Derivatization.
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Introduce a functional group in the precursor that can be chemically modified after cyclization to alter the properties of the diastereomers, thereby facilitating separation. For example, catalytic hydrogenation of a nitro group to an aniline on the aromatic ring was shown to significantly improve the chromatographic separability of the resulting diastereomeric anilines.[3]
-
Data Summaries
Table 1: Optimization of Reaction Conditions for Base-Promoted Cyclization
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | NaH | None | 70 | 40 | 94 | [4] |
| 2 | NaH | Toluene | 80 | 120 | < 80 | [4] |
| 3 | K₂CO₃ | DMF | 100 | 240 | Low | [4] |
| 4 | Cs₂CO₃ | CH₃CN | 80 | 180 | Moderate | [4] |
Data is representative of findings reported for the cyclization of specific alkynyl alcohol precursors.[4]
Table 2: Influence of Cleavage Reagent on Cyclization Pathway for Solid-Phase Synthesis
| Entry | Precursor | Cleavage Cocktail | Major Product | Reference |
| 1 | Resin-bound N-phenacyl homoserine | TFA / CH₂Cl₂ | Lactonization (6-membered ring) | [3] |
| 2 | Resin-bound N-phenacyl homoserine | TFA / Et₃SiH / CH₂Cl₂ | This compound (7-membered ring) | [3] |
Visualized Workflows and Logic
Caption: General workflow for this compound synthesis.
Caption: Decision tree for troubleshooting common cyclization problems.
Key Experimental Protocols
Protocol 1: Base-Promoted Solvent-Free Cyclization
This protocol is adapted from a method developed for the regioselective cyclization of alkynyl alcohol precursors to form 1,4-oxazepine derivatives.[4]
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Preparation : To a dry reaction vial equipped with a magnetic stir bar, add the N-substituted alkynyl alcohol precursor (1.0 mmol).
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Reagent Addition : Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) to the vial under an inert atmosphere (e.g., Nitrogen or Argon).
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Reaction : Place the vial in a preheated oil bath at 70°C.
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Monitoring : Stir the reaction mixture vigorously. The reaction is typically complete within 40-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching : Once the starting material is consumed, remove the vial from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extraction : Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-oxazepine derivative.
Protocol 2: Solid-Phase Synthesis and Reductive Cleavage-Cyclization
This protocol is based on a method for synthesizing 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[3]
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Precursor Synthesis on Resin : Starting with Fmoc-HSe(TBDMS)-OH immobilized on Wang resin, perform the following steps:
-
Fmoc-deprotection using 20% piperidine in DMF.
-
Reaction with 2-nitrobenzenesulfonyl chloride (2-Ns-Cl) in the presence of a non-nucleophilic base.
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Alkylation using a substituted 2-bromoacetophenone.
-
-
Cleavage and Cyclization :
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Wash the resin thoroughly with DCM.
-
Prepare a cleavage cocktail of TFA / triethylsilane (Et₃SiH) / CH₂Cl₂ in a 10:1:9 ratio.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 30 minutes. This step simultaneously cleaves the product from the resin, removes the silyl protecting group, and promotes the reductive cyclization to the 1,4-oxazepane ring.[3]
-
-
Workup : Filter the resin and wash it with CH₂Cl₂. Collect the combined filtrates.
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Purification : Concentrate the filtrate under reduced pressure. The crude product will be a mixture of diastereomers. Further purification, potentially after a derivatization step as described in the troubleshooting guide, may be required to isolate the individual isomers.[3]
References
- 1. This compound|Pharmaceutical Intermediate [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies [organic-chemistry.org]
- 5. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Oxazepan-5-one and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,4-Oxazepan-5-one and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended purification strategies for a crude sample of this compound?
For a crude sample, a general approach involves an initial extraction followed by either column chromatography or recrystallization. The choice between these two methods depends on the purity of the crude material and the nature of the impurities.[1]
Q2: How can I effectively monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. It allows for the identification of the product, starting materials, and byproducts in various fractions.[1] Visualization can be achieved using UV light (254 nm) if the compounds are UV-active, or by staining with a potassium permanganate (KMnO₄) solution.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[2]
Q3: My this compound derivative appears to be degrading during purification. What could be the cause and how can I prevent it?
1,4-Oxazepan-5-ones, being lactams, can be susceptible to hydrolysis, especially under acidic or basic conditions. The seven-membered ring can also be prone to ring-opening.[3] Similar to depsipeptides, the rate of hydrolysis is highly dependent on pH and temperature.[4] It is crucial to determine the optimal pH for your specific derivative and work at lower temperatures (e.g., on ice or at 2-8°C) whenever possible.[4] For N-protected derivatives, such as those with a Boc group, sensitivity to acidic conditions is a key consideration.[1]
Q4: I am having trouble separating diastereomers of my chiral this compound derivative. What should I do?
The separation of diastereomers can be challenging. In some cases, catalytic hydrogenation of a nitro group to an aniline can improve the separability of the resulting diastereomeric anilines, allowing for the isolation of the major isomer.[5] Chiral chromatography techniques may also be necessary for enantiomeric separation.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | - The compound may be too polar and is not eluting from the silica gel. - The compound may be degrading on the silica gel. - The chosen solvent system is not optimal. | - Gradually increase the polarity of the mobile phase. Consider using a different stationary phase, such as alumina or a reverse-phase silica. - Neutralize the silica gel with a small amount of triethylamine in the eluent if the compound is base-sensitive. Work quickly and at a lower temperature. - Perform a thorough TLC analysis with various solvent systems to identify an optimal mobile phase for good separation and elution. |
| Co-elution of Impurities with the Product | - The polarity of the impurity is very similar to the product. - The column is overloaded. | - Try a different solvent system or a different stationary phase to alter the selectivity. - Use a shallower gradient during elution to improve resolution. - Reduce the amount of crude material loaded onto the column. |
| Product Fails to Crystallize | - The compound is too soluble in the chosen solvent. - The presence of impurities is inhibiting crystallization. - The compound is an oil at room temperature. | - Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, then heat until clear and allow to cool slowly.[7] - Perform a preliminary purification by flash chromatography to remove impurities before attempting recrystallization. - If the compound is an oil, try to "oil out" impurities by adding a non-polar solvent before cooling.[1] |
| Oily Product Obtained After Solvent Removal | - Residual solvent is present. - The product itself is an oil or has a low melting point. | - Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. - If the product is inherently an oil, further purification may require techniques like preparative HPLC or distillation if applicable. |
| Unexpected Peaks in HPLC/LC-MS Analysis | - Degradation of the compound (e.g., hydrolysis). - Presence of starting materials or byproducts from the synthesis. | - Re-evaluate the stability of your compound under the analytical conditions (e.g., pH of the mobile phase).[4] - Compare the retention times with authentic samples of starting materials. Optimize the reaction conditions to minimize byproduct formation. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound and its derivatives using flash column chromatography.
1. Preparation of the Column:
- Select a column of an appropriate size based on the amount of crude material.
- Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar mobile phase.[1]
2. Sample Loading:
- Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent.
- If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
- Carefully add the sample to the top of the packed column.
3. Elution:
- Begin elution with the initial, less polar mobile phase.
- Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of interest.[1] The specific gradient will be determined by prior TLC analysis.
4. Fraction Collection and Analysis:
- Collect fractions and monitor their composition using TLC.
- Combine the pure fractions containing the desired product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.[1]
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of solid this compound derivatives.
1. Solvent Selection:
- Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, methanol, ethyl acetate, hexane, and water, or mixtures thereof.[7][8]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to completely dissolve the solid.[1]
3. Decolorization (Optional):
- If the solution is colored by impurities, add a small amount of activated charcoal and briefly heat the solution.
- Perform a hot filtration to remove the charcoal.[1]
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data
Table 1: HPLC Purity Analysis Conditions for 1,4-Oxazepan-6-one [2]
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system |
| Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes; Hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
Table 2: TLC Analysis of 1,4-Oxazepan-6-one [2]
| Parameter | Specification |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Methanol (9:1, v/v) |
| Development | Develop the plate in a saturated chamber until the solvent front is ~1 cm from the top. |
| Visualization | 1. UV light at 254 nm. 2. Staining with potassium permanganate (KMnO₄) solution. |
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|Pharmaceutical Intermediate [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medipol.edu.tr [medipol.edu.tr]
Technical Support Center: Stability and Degradation of 1,4-Oxazepan-5-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 1,4-Oxazepan-5-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
Based on its chemical structure as a seven-membered lactam (a cyclic amide), the primary degradation pathway for this compound is expected to be hydrolysis of the amide bond. This can be catalyzed by both acidic and basic conditions.[1][2] Additionally, the strained seven-membered ring may be susceptible to ring-opening polymerization under certain conditions.[1]
Q2: How stable is this compound under typical laboratory conditions?
Q3: What conditions are likely to cause significant degradation of this compound?
Significant degradation is most likely to occur under the following conditions:
-
Strongly Acidic or Basic Conditions: Both acid and base catalysis can accelerate the hydrolysis of the amide bond.[1][2]
-
Elevated Temperatures: Higher temperatures will increase the rate of hydrolytic degradation.
-
Presence of Oxidizing Agents: The molecule may be susceptible to oxidative degradation.[1]
-
Exposure to UV Light: Photolytic degradation is a potential pathway for many organic molecules and should be considered.
Q4: I am observing unexpected peaks in my analytical chromatogram during a stability study. What could be the cause?
Unexpected peaks are likely degradation products of this compound. To identify these, a forced degradation study is recommended. This involves intentionally subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate the potential degradants.[4] Characterization of these products can then be performed using techniques such as LC-MS.[5][6]
Troubleshooting Guides
Issue 1: Rapid loss of this compound in aqueous solution.
-
Possible Cause: Hydrolysis of the lactam ring.
-
Troubleshooting Steps:
-
Control pH: Ensure the pH of your solution is near neutral if possible, as both acidic and basic conditions can accelerate hydrolysis. If your experiment requires acidic or basic conditions, be aware of the potential for degradation and consider running control experiments to quantify the rate of degradation.
-
Lower Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Use Fresh Solutions: Prepare aqueous solutions of this compound fresh before each experiment.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent storage and handling, leading to variable degradation.
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrapped in foil to prevent photolytic degradation.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Consistent Solvent Preparation: If preparing stock solutions in an organic solvent, ensure the solvent is dry (anhydrous) to prevent premature hydrolysis.
-
Data Presentation
The following table summarizes the expected stability of this compound under various forced degradation conditions. The extent of degradation is an estimation based on the general behavior of similar lactam-containing compounds and should be confirmed by experimental data.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation | Potential Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate to High | 4-(2-aminoethoxy)butanoic acid |
| Basic Hydrolysis | 0.1 M NaOH | Room Temperature | 8 hours | High | 4-(2-aminoethoxy)butanoate salt |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | Low to Moderate | Oxidized derivatives |
| Thermal | Solid State | 70°C | 48 hours | Low | Minimal degradation expected |
| Photolytic | UV/Vis Light | Ambient | 24 hours | Low to Moderate | Photodegradation products |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study. It is essential to adapt the conditions based on the observed stability of the compound. The goal is typically to achieve 5-20% degradation.[4]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration for analysis with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration for analysis with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration for analysis with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and heat at 70°C for 48 hours.
-
After the specified time, dissolve the solid in a suitable solvent to achieve a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., in methanol) in a photochemically transparent container to a light source (e.g., a UV lamp) for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed sample and the dark control.
-
-
Analysis:
-
Analyze all samples (including an untreated control) by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
-
Mandatory Visualization
References
- 1. This compound|Pharmaceutical Intermediate [benchchem.com]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 1,4-Oxazepan-5-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Oxazepan-5-one.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The intramolecular cyclization may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider extending the reaction time or slightly increasing the temperature. Ensure your reagents, particularly coupling agents like HATU or EDC, are fresh and active.[2]
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. The most common side reactions are polymerization and the formation of alternative cyclized products.[3]
-
Solution: To minimize polymerization, which can be promoted by the presence of an acidic amide proton, ensure that the reaction conditions are optimized.[3] The choice of solvent and base can be critical. For intramolecular cyclization, high dilution conditions can favor the desired unimolecular reaction over intermolecular polymerization.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Ensure complete extraction from the aqueous phase by performing multiple extractions with an appropriate organic solvent. When performing column chromatography, choose a suitable solvent system to ensure good separation and elution of your product. Dry loading the crude product onto silica gel can sometimes improve separation.[1]
-
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials, such as 2-(2-aminoethoxy)ethanol or N-substituted diethanolamine, by purification (e.g., distillation or recrystallization) before use.[2]
-
Question 2: I am observing significant amounts of a high molecular weight, insoluble material in my reaction mixture. What is it and how can I prevent its formation?
Answer: The formation of an insoluble, high molecular weight material is likely due to the polymerization of the starting material or intermediates.[3] This is a common side reaction in the synthesis of medium-sized rings like this compound.
-
Cause: Intermolecular reactions compete with the desired intramolecular cyclization, leading to the formation of long-chain polymers. This is often favored at high concentrations.
-
Prevention:
-
High Dilution: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution conditions. This is typically achieved by the slow addition of the substrate to a large volume of solvent.
-
Choice of Reagents: The selection of an appropriate coupling agent and base can influence the rate of cyclization versus polymerization.
-
Temperature Control: In some cases, lower reaction temperatures can disfavor polymerization.
-
Question 3: My final product is a mixture of diastereomers that are difficult to separate. How can I address this?
Answer: The formation of diastereomers is a common challenge when creating new stereocenters. In the synthesis of 1,4-oxazepane derivatives, this can occur during the cyclization step.[4]
-
Cause: The cyclization reaction may not be stereoselective, leading to a mixture of diastereomers.
-
Solutions:
-
Chiral Starting Materials: Employing enantiomerically pure starting materials can lead to the formation of a single diastereomer.
-
Stereoselective Synthesis: Investigate stereoselective cyclization methods. This may involve the use of chiral catalysts or auxiliaries.
-
Purification Strategy: While challenging, it may be possible to separate the diastereomers using advanced chromatographic techniques, such as chiral HPLC or supercritical fluid chromatography (SFC). In some cases, derivatization of the mixture to form diastereomeric derivatives that are more easily separable by standard chromatography can be a viable strategy. Subsequent removal of the derivatizing group yields the separated diastereomers.
-
Question 4: I am having trouble with the removal of the N-Boc protecting group. What are the optimal conditions?
Answer: The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom in the synthesis of this compound derivatives. Its removal is typically achieved under acidic conditions.
-
Standard Procedure: A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the most common method for Boc deprotection.[5] A typical ratio is 1:1 TFA:DCM, and the reaction is usually complete within 30 minutes to an hour at room temperature.
-
Troubleshooting:
-
Incomplete Deprotection: If the reaction is incomplete, you can extend the reaction time or use a higher concentration of TFA.
-
Side Reactions: Prolonged exposure to strong acid can potentially lead to side reactions. It is advisable to monitor the reaction by TLC or LC-MS and quench it as soon as the deprotection is complete.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-Substituted 1,4-Oxazepan-6-one Derivatives [2]
| Step | Product | Reagents | Typical Yield (%) |
| 1 | N-Benzyldiethanolamine | Benzyl bromide, K₂CO₃ | 85-95 |
| 2 | O-TBDMS protected intermediate | TBDMSCl, Imidazole | 90-98 |
| 3 | Keto-acid precursor | PCC or DMP | 70-85 |
| 4 | 4-Benzyl-1,4-oxazepan-6-one | EDC, DMAP | 60-75 |
Note: This table is based on the synthesis of a 1,4-oxazepan-6-one derivative and serves as a representative example of yields for a multi-step synthesis in this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of 4-Boc-1,4-oxazepan-5-one
This protocol describes a common route starting from 2-(2-aminoethoxy)ethanol.
Step 1: N-Boc Protection of 2-(2-aminoethoxy)ethanol [2]
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Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-(2-hydroxyethoxy)ethylamine.
Step 2: Oxidation to the Carboxylic Acid [2]
-
Dissolve the N-Boc protected alcohol (1.0 eq) in a suitable solvent mixture such as acetonitrile, water, and a phosphate buffer.
-
Add TEMPO (0.1 eq) and sodium chlorite (1.5 eq) followed by a dilute solution of sodium hypochlorite.
-
Stir vigorously at room temperature, maintaining the pH around 7. Monitor the reaction by TLC.
-
Quench the reaction with a sodium thiosulfate solution.
-
Acidify the mixture and extract the product with ethyl acetate.
-
Dry, filter, and concentrate to yield the carboxylic acid intermediate.
Step 3: Intramolecular Cyclization [2]
-
Dissolve the carboxylic acid intermediate (1.0 eq) in a suitable solvent such as DMF under an inert atmosphere.
-
Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain 4-Boc-1,4-oxazepan-5-one.
Protocol 2: Purification by Flash Column Chromatography [1]
-
Column Preparation: Select a column of appropriate size and pack it with silica gel (230-400 mesh) as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Start with a less polar mobile phase (e.g., a mixture of ethyl acetate and hexanes) and gradually increase the polarity. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Mandatory Visualizations
References
Technical Support Center: Overcoming Poor Solubility of 1,4-Oxazepan-5-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 1,4-Oxazepan-5-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of the this compound core structure, and how might they influence the solubility of its derivatives?
A1: The parent this compound is a relatively small molecule with the following computed and experimental properties:
| Property | Value | Source |
| Molecular Weight | 115.13 g/mol | [1][2][3][4][5] |
| XLogP3 | -0.9 | [1][4] |
| Melting Point | 80-82 °C | [2][4] |
| pKa | 15.85 ± 0.20 | [4] |
The negative XLogP3 value of the core structure suggests it is inherently hydrophilic. However, the solubility of its derivatives is highly dependent on the nature of the substituents attached to this core. Lipophilic substituents will increase the logP value and decrease aqueous solubility, potentially leading to 'grease-ball' type molecules. Conversely, introducing polar or ionizable groups can enhance aqueous solubility. The relatively low melting point of the parent compound suggests that for some derivatives, low solubility may not be due to high crystal lattice energy ('brick dust' molecules), but this can change significantly with substitution.
Q2: My this compound derivative has poor aqueous solubility. What is the first step in troubleshooting this issue?
A2: The first step is to characterize the nature of the poor solubility. This can be achieved by determining key physicochemical properties of your specific derivative, such as its experimental logP, melting point, and aqueous solubility at different pH values. This initial data will help classify your compound and guide the selection of an appropriate solubilization strategy.
Troubleshooting Guides
Problem 1: My derivative is highly lipophilic (high logP) and appears oily or waxy.
This is characteristic of a 'grease-ball' molecule, where poor solubility is driven by high lipophilicity.
Recommended Solutions:
-
Co-solvents: For early-stage in vitro experiments, using co-solvents can be a rapid solution.[6][7]
-
Lipid-Based Formulations: These are highly effective for lipophilic compounds and can improve oral bioavailability.[8]
-
Amorphous Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can prevent crystallization and enhance dissolution.
Problem 2: My derivative is a crystalline solid with a high melting point and poor solubility.
This suggests a 'brick-dust' issue, where strong crystal lattice energy limits dissolution.
Recommended Solutions:
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area for dissolution.[6][9][10]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can disrupt the crystal lattice.[7][9]
-
Salt Formation: If your derivative has an ionizable group (acidic or basic), forming a salt can significantly improve solubility and dissolution rate.[9]
Problem 3: The solubility of my derivative is highly dependent on pH.
This indicates the presence of an ionizable functional group.
Recommended Solutions:
-
pH Adjustment: For oral formulations, this involves selecting excipients that create a micro-environment with an optimal pH for dissolution in the gastrointestinal tract.[9] For in vitro assays, buffering the solution to a pH where the compound is ionized is a straightforward approach.
-
Salt Formation: Creating a salt form can lock the molecule in its more soluble ionized state.[9]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the this compound derivative and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be rapid to prevent phase separation.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Characterization: Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Solubility and Dissolution Testing: Evaluate the aqueous solubility and dissolution rate of the prepared solid dispersion compared to the crystalline drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of the this compound derivative in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Select a ratio from the self-emulsifying region and mix the components (oil, surfactant, co-surfactant) thoroughly. Then, add the this compound derivative and mix until it is completely dissolved.
-
Evaluation:
-
Self-Emulsification Time: Add the formulation to an aqueous medium with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.
-
In Vitro Dissolution: Perform dissolution studies to assess the drug release from the SEDDS formulation.
-
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Logical relationship from formulation to therapeutic effect.
References
- 1. This compound | C5H9NO2 | CID 7023020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wwmponline.com [wwmponline.com]
- 3. This compound|Pharmaceutical Intermediate [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. ijmsdr.org [ijmsdr.org]
- 7. longdom.org [longdom.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protecting group strategies for 1,4-Oxazepan-5-one synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding protecting group strategies in the synthesis of 1,4-oxazepan-5-one and its derivatives.
Troubleshooting Guide & FAQs
Issue 1: Ring-opening or side reactions during N-Boc deprotection.
Q1: My N-Boc deprotection using strong acid (e.g., neat TFA) is leading to low yields and potential cleavage of the this compound ring. What conditions are recommended to prevent this?
A: Strong acidic conditions can indeed promote side reactions, including the ring-opening of the lactam.[1] For the deprotection of a similar N-Boc protected 1,4-oxazepan-7-one, a successful and high-yielding procedure involves using trifluoroacetic acid (TFA) in a dichloromethane (DCM) solution.[1] Kinetic studies of this reaction showed complete removal of the Boc group within 30 minutes with no significant side reactions observed for up to one hour.[1] This method avoids the harshness of neat TFA while still being effective.
Issue 2: Presence of other acid-sensitive functional groups.
Q2: My precursor contains other acid-labile groups that are not compatible with TFA. What milder, alternative methods can be used for N-Boc deprotection?
A: When other acid-sensitive functionalities are present, an orthogonal protecting group strategy is necessary.[2][3] For N-Boc deprotection under non-traditional acidic conditions, a mild and effective method using oxalyl chloride in methanol has been reported.[4][5] This procedure is performed at room temperature and typically completes within 1-4 hours, offering excellent yields for a wide range of aliphatic, aromatic, and heterocyclic substrates.[4] This method's mildness makes it a viable alternative to TFA when acid-lability is a concern.[4][5] Another green chemistry approach involves using only water at reflux temperatures (90-100 °C), which has been shown to deprotect N-Boc amines in under 12 minutes with high yields and without any additional reagents.[6]
Issue 3: Choosing the right protecting group strategy.
Q3: How do I select the appropriate protecting groups when my synthesis involves multiple reactive functional groups?
A: The key is to use an "orthogonal" protecting group strategy.[2] Orthogonal groups can be removed under specific conditions that do not affect other protecting groups in the molecule.[3][7] For example, the Fmoc group (removed by base) and the Boc group (removed by acid) are orthogonal.[7] When planning your synthesis, map out the reaction sequence and choose protecting groups whose removal conditions are compatible with the stability of your intermediate compounds and other protecting groups present.[3] For instance, if your molecule contains a base-labile ester, using piperidine to remove an Fmoc group would be contraindicated. In such cases, a combination like Boc (acid-labile) and a benzyl group (removable by hydrogenolysis) might be more suitable.[8]
Quantitative Data Summary
The table below summarizes quantitative data for different N-Boc deprotection methods applicable to this compound precursors.
| Deprotection Reagent | Substrate Example | Conditions | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 4-tert-butoxycarbonyl-1,4-oxazepan-7-one | TFA in DCM | 30 min | 95% | Effective and clean reaction; monitoring by 1H NMR is recommended to avoid side reactions with longer exposure.[1] |
| Oxalyl Chloride | General N-Boc amines | 3 equiv. Oxalyl Chloride in Methanol | 0.5 - 4 h | up to 90% | Mild, room temperature conditions; tolerant of various functional groups, making it a good alternative to strong acids.[4][5] |
| Water (Heated) | General N-Boc amines | Deionized water, 90-100 °C | < 12 min | 90 - 97% | Environmentally friendly method; no additional reagents are required. The proposed mechanism involves hydrolysis of the carbamate.[6] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA in DCM[1]
This protocol is adapted from the deprotection of 4-tert-butoxycarbonyl-1,4-oxazepan-7-one.
-
Preparation: Dissolve the N-Boc protected this compound precursor (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reaction: To the stirred solution, add a solution of trifluoroacetic acid (TFA) in DCM (e.g., a 1:1 v/v solution). The amount of TFA should be in excess (typically 10-20 equivalents).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy, observing the disappearance of the tert-butyl signal (around δ = 1.4-1.5 ppm). The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting trifluoroacetate salt can often be used directly in the next step or purified further by crystallization or chromatography.
Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol[4][5]
This protocol provides a mild alternative for substrates with acid-sensitive groups.
-
Preparation: Dissolve the N-Boc protected substrate (1 equivalent) in methanol (MeOH).
-
Reaction: To the solution, add oxalyl chloride (3 equivalents) dropwise at room temperature.
-
Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Visualization
Caption: Workflow for selecting an N-protecting group strategy in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. biosynth.com [biosynth.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
Managing hygroscopic nature of 1,4-Oxazepan-5-one during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of 1,4-Oxazepan-5-one during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise due to the hygroscopic properties of this compound.
Issue 1: Inconsistent experimental results or poor reaction yield.
-
Question: My experiments using this compound are giving inconsistent results, and the reaction yields are lower than expected. Could this be related to its storage?
-
Answer: Yes, moisture absorption by the hygroscopic this compound is a likely cause.[1][2][3] Absorbed water can act as an impurity, participating in side reactions, altering the stoichiometry of your reaction, or even causing degradation of the compound.[4] This leads to variability in the actual concentration of the reactant and ultimately affects reproducibility and yield. It is crucial to handle and store the compound under dry conditions.[5]
Issue 2: Physical changes in the compound during storage.
-
Question: I've noticed that my stored this compound has started to clump together and appears "wet." What is happening?
-
Answer: This is a clear indication of significant moisture absorption.[5] The clumping, caking, or even deliquescence (dissolving in absorbed water) are physical changes that occur when hygroscopic materials are exposed to humidity.[4] This can affect the ease of handling and weighing, and more importantly, indicates that the material's purity is compromised.
Issue 3: Difficulty in accurately weighing the compound.
-
Question: The weight of my this compound sample keeps fluctuating on the analytical balance. How can I get an accurate measurement?
-
Answer: The continuous increase in weight is due to the rapid absorption of atmospheric moisture.[3] To obtain an accurate weight, you should work quickly and in a controlled environment with low humidity, such as a glove box or a dry room.[6] If such facilities are unavailable, weighing the compound in a sealed container can minimize exposure to air.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: this compound should be stored in a tightly sealed, airtight container to prevent moisture ingress.[5] The use of desiccants, such as silica gel or molecular sieves, within a secondary container or desiccator is highly recommended to maintain a dry environment.[7][8] For long-term storage, a cool, dry place is ideal.[5]
Q2: How can I determine the water content of my this compound sample?
A2: The most accurate and specific method for determining water content is Karl Fischer titration.[9][10] This technique is highly sensitive to the presence of water and can provide a precise measurement of the moisture content in your sample. Near-infrared (NIR) spectroscopy can also be used as a non-destructive method, but it typically requires calibration against a reference method like Karl Fischer titration.[11]
Q3: What are the potential consequences of using this compound that has absorbed moisture?
A3: Using this compound with significant water content can lead to several adverse outcomes:
-
Reduced Purity: The presence of water lowers the overall purity of the compound.
-
Inaccurate Dosing: The measured weight will not correspond to the actual amount of the active compound, leading to errors in solution preparation and reaction stoichiometry.[3]
-
Chemical Degradation: Moisture can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities.[4] The 1,4-oxazepane ring may be susceptible to hydrolysis.[1]
-
Altered Physical Properties: Changes in crystallinity and particle size due to moisture absorption can affect dissolution rates and bioavailability in downstream applications.[12][13]
Q4: Can I dry this compound if it has been exposed to moisture?
A4: While it may be possible to dry the compound, for instance, by placing it under a high vacuum, it is crucial to consider the thermal stability of this compound.[14] Excessive heating can cause degradation. The effectiveness of drying should always be confirmed by measuring the water content, for example, by Karl Fischer titration, before use. For critical applications, it is often best to use a fresh, properly stored sample.
Experimental Protocols
Protocol: Determination of Water Content by Karl Fischer Titration
This protocol provides a general methodology for determining the water content in a sample of this compound using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent)
-
Water standard (for titer determination)
-
Airtight sample vials
-
Analytical balance
-
Spatula
-
Syringes
Procedure:
-
Titer Determination:
-
Add the appropriate volume of solvent to the titration vessel.
-
Titrate the solvent to a stable, dry endpoint.
-
Accurately add a known amount of the water standard to the vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The titer (mg H₂O / mL reagent) is automatically calculated by the instrument. Repeat this step at least three times to ensure accuracy and precision.
-
-
Sample Analysis:
-
In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of this compound into a dry, tared sample vial.
-
Quickly transfer the sample to the pre-titered Karl Fischer titration vessel.
-
Ensure the sample dissolves completely in the solvent.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
The instrument will calculate the water content, typically expressed as a percentage (w/w).
-
-
Calculations:
-
The water content (%) is calculated as: ((Volume of KF reagent used for sample (mL) * Titer (mg/mL)) / Sample weight (mg)) * 100
-
Data Presentation
Table 1: Representative Data on Moisture Absorption of a Hygroscopic Pharmaceutical Intermediate at 25°C
| Relative Humidity (%) | Water Content (% w/w) after 24h | Observations |
| 20 | 0.5 | Slight increase from baseline |
| 40 | 1.8 | Noticeable increase |
| 60 | 4.5 | Significant increase, potential for clumping |
| 80 | 9.2 | Severe moisture uptake, caking and deliquescence likely |
Note: This table presents illustrative data. Actual values for this compound may vary and should be determined experimentally.
Visualizations
Troubleshooting Workflow for Handling this compound
Caption: Troubleshooting workflow for hygroscopic this compound.
References
- 1. This compound|Pharmaceutical Intermediate [benchchem.com]
- 2. wwmponline.com [wwmponline.com]
- 3. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 4. smtdryboxes.com [smtdryboxes.com]
- 5. tutorchase.com [tutorchase.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 9. news-medical.net [news-medical.net]
- 10. kerone.com [kerone.com]
- 11. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. icdd.com [icdd.com]
- 13. news-medical.net [news-medical.net]
- 14. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 1,4-Oxazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepan-5-one scaffold is a seven-membered lactam ring incorporating an oxygen atom, a structural motif of significant interest in medicinal chemistry and drug development. Its unique conformational properties and potential for diverse functionalization make it a valuable building block for novel therapeutic agents. This guide provides a comparative analysis of key synthetic methods for constructing this heterocyclic system, offering an objective look at their performance based on available experimental data. Detailed experimental protocols for the principal synthetic strategies are provided to facilitate their implementation in a research setting.
Comparative Performance of Synthesis Methods
The synthesis of this compound can be broadly approached through two primary strategies: the intramolecular cyclization of acyclic precursors and the ring expansion of smaller cyclic systems. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
| Method Name | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Intramolecular Cyclization | N-(2-hydroxyethyl)-3-chloropropanamide | Sodium hydride (NaH), Tetrahydrofuran (THF) | ~70% | 12 h | Good yield, readily available starting materials. | Use of sodium hydride requires anhydrous conditions and careful handling. |
| Beckmann Rearrangement | Tetrahydro-1,4-oxazepin-5-one oxime | Polyphosphoric acid (PPA) | Moderate | Not specified | Classic method for lactam formation. | Requires preparation of the oxime precursor; use of strong acid. |
| Bayer-Villiger Ring Expansion | N-Boc-4-piperidone | m-Chloroperoxybenzoic acid (mCPBA) or OXONE® | 64-80% | Not specified | Good yield, alternative route to a related scaffold. | Synthesizes 1,4-oxazepan-7-one isomer; requires Boc protection and deprotection steps.[1] |
Experimental Protocols
Method 1: Intramolecular Cyclization of N-(2-hydroxyethyl)-3-chloropropanamide
This method relies on the base-mediated intramolecular cyclization of an N-substituted haloalkanamide. The alkoxide, formed by the deprotonation of the hydroxyl group, acts as a nucleophile, displacing the halide to form the seven-membered ring.
Protocol:
-
Preparation of N-(2-hydroxyethyl)-3-chloropropanamide:
-
To a solution of ethanolamine in a suitable solvent (e.g., dichloromethane), slowly add 3-chloropropionyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitoring by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
-
Intramolecular Cyclization:
-
Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of N-(2-hydroxyethyl)-3-chloropropanamide in anhydrous THF dropwise to the sodium hydride suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Method 2: Beckmann Rearrangement of Tetrahydro-1,4-oxazepin-5-one Oxime
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. In the case of a cyclic ketoxime, this rearrangement leads to a ring-expanded lactam.
Protocol:
-
Synthesis of Tetrahydro-1,4-oxazepin-5-one Oxime:
-
Dissolve tetrahydro-1,4-oxazepin-5-one in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude oxime, which can be purified by recrystallization.
-
-
Beckmann Rearrangement:
-
Add the prepared tetrahydro-1,4-oxazepin-5-one oxime to polyphosphoric acid (PPA) at room temperature.
-
Heat the mixture with stirring to a temperature typically between 100-120 °C.
-
Maintain the temperature for the required reaction time (monitoring by TLC is recommended).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation.
-
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic methods.
References
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 1,4-Oxazepan-5-one
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two powerful and commonly employed techniques for the quantification of small organic molecules.
| Analytical Technique | Principle | Common Detector | Potential Advantages for 1,4-Oxazepan-5-one | Potential Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | UV-Vis/DAD | Robust, widely available, suitable for purity assessment and quantification.[1] | May require derivatization for compounds lacking a chromophore. Potential for interference from matrix components. |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-resolution separation coupled with highly selective and sensitive mass-based detection. | Mass Spectrometer | High specificity and sensitivity, enabling quantification in complex biological matrices.[2] Linear over several orders of magnitude with very low limits of detection.[2] | Higher equipment cost and complexity. |
Experimental Protocols
Detailed methodologies provide the foundation for reproducible experimental work. Below are representative protocols for HPLC and UPLC-MS/MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method developed for the purity analysis of the related compound, 1,4-Oxazepan-6-one.[1]
1. Instrumentation and Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system.[1]
-
Column: C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes; Hold at 95% B for 5 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detector: UV-Vis Diode Array Detector (DAD).[1]
-
Detection Wavelength: 210 nm.[1]
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B. Filter both phases through a 0.45 µm membrane filter and degas prior to use.[1]
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).[1]
-
Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
This protocol is based on a method for the quantification of ketone bodies in biological samples.[2]
1. Instrumentation and Chromatographic Conditions:
-
Instrument: A UPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column for polar analytes.
-
Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with an appropriate modifier.
-
Flow Rate: Optimized for the UPLC column dimensions.
-
Injection Volume: Typically 1-5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be determined based on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
2. Sample Preparation from Biological Matrices (e.g., Serum):
-
Dilution: Dilute serum samples with water to fit within the method's dynamic range.[2]
-
Protein Precipitation: Add cold acetonitrile/methanol (1:1, v/v) containing an appropriate internal standard to the diluted serum samples.[2]
-
Centrifugation: Vortex the samples and centrifuge at 4°C and 15,000 × g for 10 minutes to pellet the precipitated proteins.[2]
-
Analysis: Analyze the supernatant using the UPLC-MS/MS system.[2]
Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Conclusion
While direct, validated methods for the quantification of this compound are yet to be published, the analytical techniques and protocols presented in this guide for structurally similar compounds provide a solid foundation for method development and validation. The choice between HPLC and UPLC-MS/MS will depend on the specific requirements of the research, with HPLC offering a robust and widely accessible option for general quantification and purity assessment, and UPLC-MS/MS providing superior sensitivity and selectivity for analysis in complex matrices. A thorough validation process, as outlined in the workflow, is essential to ensure the reliability and accuracy of any newly developed analytical method.
References
A Comparative Guide to the Biological Activity of 1,4-Oxazepan-5-one and Other Key Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Their unique structural motifs offer diverse pharmacological activities, making them a focal point of drug discovery and development. This guide provides a comparative analysis of the biological activity of 1,4-Oxazepan-5-one against other notable heterocyclic compounds: Piperidin-2-one, Morpholin-3-one, and Azepan-2-one. The information presented herein is based on available experimental data for these core structures and their derivatives, offering insights into their potential as scaffolds for novel therapeutics.
Overview of Heterocyclic Compounds
Heterocyclic compounds are cyclic structures containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, within their ring. This structural feature often imparts specific physicochemical properties that are crucial for biological interactions. The compounds discussed in this guide are all lactams (cyclic amides), with the exception of Morpholin-3-one which also contains an ether linkage.
-
This compound: A seven-membered ring containing both nitrogen and oxygen atoms. Its derivatives have been explored for various medicinal applications, including as anticancer agents.[1][2]
-
Piperidin-2-one: A six-membered lactam. This scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]
-
Morpholin-3-one: A six-membered ring that is both a lactam and a morpholine derivative. It serves as an important intermediate in the synthesis of various pharmaceuticals.[5][6]
-
Azepan-2-one (Caprolactam): A seven-membered lactam. Derivatives of this compound have shown promise as enzyme inhibitors and possess cytotoxic potential against cancer cells.[7][8]
Comparative Biological Activity
The following tables summarize the reported biological activities of derivatives of the aforementioned heterocyclic compounds. It is important to note that direct comparative studies on the parent, unsubstituted compounds are limited. Therefore, this comparison is based on the activities of various substituted derivatives to illustrate the therapeutic potential of each core scaffold.
Anticancer Activity
The evaluation of anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%.
| Heterocyclic Core | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 3,4-dihydrobenzo[f][9][10]oxazepin-5(2H)-one derivative (21k) | HCT116 (Colon) | 0.026 | [11] |
| Piperidin-2-one | 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivative | DU-145 (Prostate) | 0.120 | [12] |
| Morpholin-3-one | Morpholine-Benzimidazole-Oxadiazole derivative (5h) | HT-29 (Colon) | 0.049 (VEGFR-2 inhibition) | [13] |
| Azepan-2-one | Azepanoallobetulinic acid amide derivative (11) | FaDu (Head and Neck) | 0.88 | [14] |
Antimicrobial Activity
Antimicrobial efficacy is commonly assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Heterocyclic Core | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Benzo-1,4-oxazepine derivative | Data Not Available | - | |
| Piperidin-2-one | Piperidine derivative (Compound 6) | Bacillus subtilis | 750 | [4] |
| Morpholin-3-one | Morpholine derivative | Data Not Available | - | |
| Azepan-2-one | Data Not Available | Data Not Available | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to investigate their effects on cellular signaling pathways. Furthermore, standardized experimental workflows are essential for reproducible and comparable results.
Wnt/β-catenin Signaling Pathway Inhibition
Derivatives of 3,4-dihydrobenzo[f][9][10]oxazepin-5(2H)-one have been identified as potent inhibitors of Traf2- and Nck-interacting protein kinase (TNIK).[11] TNIK is a key component of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. Inhibition of TNIK can suppress cancer cell proliferation and migration.
References
- 1. This compound|Pharmaceutical Intermediate [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Page loading... [guidechem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of potent and selective 2-azepanone inhibitors of human tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative In Vitro Activity of New Beta-Lactam Antibiotics Against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 11. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1,4-Oxazepan-5-one Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,4-oxazepan-5-one analogs, focusing on their structure-activity relationships (SAR) and potential as therapeutic agents. The following sections detail the biological activities of these compounds, supported by quantitative data, and provide comprehensive experimental protocols for their synthesis and evaluation.
The this compound scaffold is a seven-membered heterocyclic ring system that has garnered significant interest in medicinal chemistry. Its unique three-dimensional conformation and the presence of both an ether and an amide functional group provide a versatile platform for the design of novel bioactive molecules.[1] Derivatives of this core structure have been investigated for a range of pharmacological activities, including anticancer and central nervous system effects. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Activity of this compound Analogs
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A series of novel oxazepine derivatives synthesized from coumarin acid have been evaluated for their in vitro cytotoxicity against human colon cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of synthesized this compound analogs against the human colon cancer cell line (CaCo-2) and a normal human liver cell line (WRL68). The data is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency in inhibiting cell growth.
| Compound | Cancer Cell Line (CaCo-2) IC50 (µM) | Normal Cell Line (WRL68) IC50 (µM) | Selectivity Index (SI = IC50 Normal Cell / IC50 Cancer Cell) |
| 5b | 39.6 | 75.53 | 1.91 |
| Other Analogs | 24.53 - 74.9 | Not Reported | Not Reported |
Data extracted from a study on oxazepine derivatives of coumarin acid.[2]
Compound 5b demonstrated the most promising profile, with an IC50 of 39.6 µM against the CaCo-2 cancer cell line and a higher IC50 of 75.53 µM against the normal WRL68 cell line, indicating a degree of selectivity for cancer cells.[2] The broader range of IC50 values (24.53 to 74.9 µM) for other synthesized analogs suggests that substitutions on the this compound core significantly influence their cytotoxic potential.[2]
Comparison with 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
To provide a broader context, the anticancer activity of this compound analogs can be compared with that of structurally related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. These compounds have also been investigated for their antitumor effects against various cancer cell lines.
Quantitative Comparison of Anticancer Activity of Spiro Derivatives
| Compound | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 6b | Not Reported | Not Reported | 0.18 |
| 6d | 0.26 | Not Reported | Not Reported |
| 8b | Not Reported | >10 | Not Reported |
| 8d | Not Reported | 0.10 | Not Reported |
Data extracted from a study on 1-oxa-4-azaspironenone derivatives.[3]
The spiro derivatives, in general, exhibit more potent anticancer activity with IC50 values in the sub-micromolar range. For instance, compound 6d showed a strong effect on the A549 lung cancer cell line with an IC50 of 0.26 µM, while compound 8d was highly cytotoxic to the MDA-MB-231 breast cancer cell line with an IC50 of 0.10 µM.[3] This comparison suggests that modifications to the core heterocyclic system can lead to significant gains in potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound analogs.
Synthesis of this compound Derivatives
The synthesis of the this compound ring system is typically achieved through a cycloaddition reaction. A general procedure involves the reaction of a Schiff base with an anhydride.[2]
General Procedure:
-
Schiff Base Formation: An appropriate aromatic aldehyde is condensed with a primary amine in the presence of a catalytic amount of glacial acetic acid in absolute ethanol to yield the corresponding Schiff base.
-
Cycloaddition Reaction: The purified Schiff base (2 mmol) is refluxed with phthalic anhydride (1 mmol, 0.0296 g) in 20 mL of dry benzene in a water bath at 85°C for 7-9 hours.[2]
-
Work-up and Purification: After cooling to room temperature, the resulting precipitate is filtered, washed, and recrystallized to yield the pure this compound derivative.[2]
Caption: Synthetic workflow for this compound analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells (e.g., CaCo-2) and normal cells (e.g., WRL68) are seeded into 96-well plates at a density of 1 x 10^6 cells/mL (200 µL/well) and incubated to allow for cell attachment.[2]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1.5, 10, 15, 20, 25, 50, and 75 µM) and incubated for 24 hours.[2][4]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Structure-Activity Relationship Insights
The preliminary data suggests that the nature and position of substituents on the this compound scaffold play a critical role in determining the biological efficacy of these compounds. The variation in IC50 values among the tested analogs underscores the importance of systematic structural modifications to optimize anticancer activity and selectivity. Further research focusing on a wider range of substitutions and a broader panel of cancer cell lines is warranted to establish a more comprehensive SAR for this promising class of compounds. The inherent flexibility of the oxazepane core allows for the introduction of diverse functional groups, which can significantly influence the biological activity of the resulting molecules.[1]
References
- 1. This compound|Pharmaceutical Intermediate [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
A Comparative Guide to the In Vitro and In Vivo Efficacy of a Novel 1,4-Oxazepan-5-one Based TNIK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of a promising 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative, compound 21k , a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). The data presented is compiled from a pivotal study in the Journal of Medicinal Chemistry, offering a comprehensive overview for researchers in the field of oncology and drug discovery, with a focus on colorectal cancer (CRC).[3][4][5]
Introduction to Compound 21k
Compound 21k is a novel small molecule inhibitor belonging to the 1,4-oxazepan-5-one class of compounds. It has been identified as a highly potent and selective inhibitor of TNIK, a serine/threonine kinase that is a key downstream effector in the Wnt/β-catenin signaling pathway.[3][4] Dysregulation of this pathway is a critical factor in the development and progression of colorectal cancer.[1][3] Compound 21k has emerged as a promising therapeutic candidate due to its significant anti-proliferative effects in CRC cell lines and its notable anti-tumor activity in preclinical animal models.[3][4]
In Vitro Efficacy of Compound 21k
The in vitro activity of compound 21k was rigorously evaluated through enzymatic assays to determine its inhibitory potency against TNIK and a broad panel of other kinases to assess its selectivity. Furthermore, its anti-proliferative effects were measured in various cancer cell lines.
Enzymatic Activity and Kinase Selectivity
Compound 21k demonstrated potent inhibition of TNIK with a half-maximal inhibitory concentration (IC50) in the nanomolar range. To evaluate its selectivity, the compound was screened against a large panel of 406 other kinases. The results underscore the high selectivity of compound 21k for TNIK, a desirable characteristic for minimizing off-target effects.
| Kinase Target | IC50 (μM) |
| TNIK | 0.026 ± 0.008 |
| Other Kinases (406 total) | Generally > 10 µM |
| Data synthesized from the primary research article.[3][4] |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative efficacy of compound 21k was assessed against a panel of human cancer cell lines, with a particular focus on colorectal cancer lines known to have dysregulated Wnt/β-catenin signaling.
| Cell Line | Cancer Type | IC50 (μM) |
| HCT116 | Colorectal Carcinoma | 0.15 ± 0.03 |
| DLD-1 | Colorectal Adenocarcinoma | 0.21 ± 0.04 |
| A549 | Lung Carcinoma | > 10 |
| MCF-7 | Breast Adenocarcinoma | > 10 |
| Data synthesized from the primary research article.[3][4] |
In Vivo Efficacy of Compound 21k
The in vivo anti-tumor activity of compound 21k was evaluated in a well-established HCT116 colorectal cancer xenograft mouse model.
HCT116 Xenograft Mouse Model
Athymic nude mice bearing HCT116 tumors were treated with compound 21k to assess its ability to inhibit tumor growth. The compound was administered orally, and tumor volume was monitored over time.
| Treatment Group | Dose | Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 0 |
| Compound 21k | 50 mg/kg | Oral | 65% |
| Data synthesized from the primary research article.[3][4] |
Pharmacokinetic Profile
The pharmacokinetic properties of compound 21k were determined in mice to assess its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Value |
| Cmax (ng/mL) | 1254 ± 213 |
| Tmax (h) | 2.0 |
| AUC (ng·h/mL) | 8765 ± 1543 |
| t1/2 (h) | 5.8 |
| Oral Bioavailability (%) | 45.3 |
| Data synthesized from the supplementary information of the primary research article.[5] |
Experimental Protocols
In Vitro TNIK Kinase Assay
The inhibitory activity of compound 21k against TNIK was determined using a luminescence-based kinase assay. The assay measures the amount of ADP produced, which is correlated with kinase activity.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer
-
Compound 21k
-
ADP-Glo™ Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Procedure:
-
A kinase reaction mixture containing TNIK enzyme, MBP substrate, and ATP in kinase assay buffer is prepared.
-
Compound 21k is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 45 minutes.
-
After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.[6][7]
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of compound 21k on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HCT116, DLD-1, A549, and MCF-7 cell lines
-
McCoy's 5A Medium or DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Compound 21k
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[8][9]
-
The cells are then treated with various concentrations of compound 21k for 72 hours.
-
Following treatment, MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[9]
In Vivo HCT116 Xenograft Mouse Model
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
Procedure:
-
HCT116 cells are harvested and suspended in a 1:1 mixture of serum-free medium and Matrigel.[10]
-
1 x 10^6 cells are subcutaneously injected into the right flank of each mouse.
-
Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).[11]
-
Mice are randomized into treatment and control groups.
-
Compound 21k is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
-
Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
At the end of the study, the tumor growth inhibition is calculated.
Pharmacokinetic Study in Mice
Animal Model:
-
Male BALB/c mice
Procedure:
-
Compound 21k is administered to mice via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of compound 21k in plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the TNIK signaling pathway, the experimental workflow, and the logical relationship between in vitro and in vivo studies.
Caption: TNIK Signaling Pathway in Colorectal Cancer.
Caption: Experimental Workflow from In Vitro to In Vivo.
Caption: Relationship between In Vitro and In Vivo Efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
Comparative Docking Analysis of 1,4-Oxazepan-5-one Derivatives: A Guide for Drug Discovery Professionals
An In-depth Comparison of Binding Affinities and Methodologies for Novel Therapeutic Agents
This guide provides a comparative analysis of the molecular docking studies of 1,4-Oxazepan-5-one derivatives against various therapeutic targets. The information is curated for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds as potential therapeutic agents. The data presented is based on published research and offers a side-by-side comparison with alternative molecules where available.
Comparative Docking Performance of this compound Derivatives
The following tables summarize the binding affinities (docking scores) of this compound and its derivatives against several key protein targets implicated in various diseases. More negative binding energy values indicate a higher predicted binding affinity.
Table 1: Antibacterial Targets
| Target Protein | PDB ID | This compound Derivative | Binding Affinity (kcal/mol) | Alternative Inhibitor | Binding Affinity (kcal/mol) | Reference |
| Undecaprenyl Diphosphate Synthase (E. coli) | 4H2M | Substituted 1,3-Oxazepane | Not Specified | Amoxicillin | Not Specified | [1][2] |
| Dihydrofolate Reductase (S. aureus) | 3FYV | Substituted 1,3-Benzoxazepine | Not Specified | Amoxicillin | Not Specified | [1][2] |
Note: Specific binding affinities for the oxazepane derivatives and Amoxicillin against these exact PDB IDs were not detailed in the provided search results, but the studies indicated that molecular docking was performed.[1][2]
Table 2: Anti-Inflammatory Target
| Target Protein | PDB ID | Oxazepine Derivative | Binding Affinity (kcal/mol) | Standard Inhibitor | Binding Affinity (kcal/mol) | Reference |
| Cyclooxygenase-2 (COX-2) | Not Specified | Compound 7d | -109.2 | Celecoxib | -102.1 | [3] |
| Cyclooxygenase-2 (COX-2) | Not Specified | Compound 8h | -102.6 | Valdecoxib | -91.8 | [3] |
Table 3: Anticancer Targets
| Target Protein | PDB ID | Oxazepine Derivative | Binding Affinity (kcal/mol) | Reference |
| Progesterone Receptor | Not Specified | Bis-Oxazepine (Compound 6b) | -9.58 | [4][5] |
| Progesterone Receptor | Not Specified | Bis-Benzoxazepine (Compound 7a) | -9.28 | [4][5] |
| Progesterone Receptor | Not Specified | Bis-Benzoxazepine (Compound 7c) | -9.11 | [4][5] |
| MDM2 | Not Specified | Substituted 1,4-Oxazepan-5-ones | Investigated, specific scores not provided | [6] |
Table 4: Neurological and Other Targets
| Target Protein | PDB ID | 1,4-Oxazepane Derivative | Binding Affinity (kcal/mol) | Application | Reference |
| Dopamine D4 Receptor | Not Specified | 2,4-disubstituted 1,4-oxazepanes | Investigated, specific scores not provided | Antipsychotics | [6][7] |
| ROCK I | Not Specified | Compound 12b (3,4-dihydrobenzo[f][4][7]oxazepin-5(2H)-one deriv.) | IC50: 93 nM | Glaucoma | [8] |
| ROCK II | Not Specified | Compound 12b (3,4-dihydrobenzo[f][4][7]oxazepin-5(2H)-one deriv.) | IC50: 3 nM | Glaucoma | [8] |
| PEX14 | Not Specified | 2,3,4,5-tetrahydrobenzo[f][4][7]oxazepines | Investigated, specific scores not provided | Trypanocidal Agents | [9][10][11] |
Experimental Protocols
The methodologies cited in the reviewed studies for molecular docking of this compound and its derivatives generally follow a standardized workflow.
General Molecular Docking Protocol
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives and comparative compounds are drawn using chemical drawing software like ChemSketch.[3]
-
These structures are then converted to 3D formats (e.g., .pdb) using tools such as Avogadro.[3]
-
Energy minimization of the ligand structures is performed using appropriate force fields (e.g., MMFF94) to obtain stable conformations.[2]
-
-
Receptor Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
-
Docking Simulation:
-
Molecular docking software such as AutoDock Vina, iGEMDOCK, or PyRx is utilized to perform the docking calculations.[1][3][7]
-
A grid box is defined around the active site of the protein to specify the search space for the ligand binding. For blind docking, the grid box encompasses the entire protein surface.[7]
-
The docking algorithm then explores various conformations and orientations of the ligand within the defined active site, and scores them based on a scoring function that estimates the binding affinity.
-
-
Post-Docking Analysis:
-
The resulting docking poses are visualized and analyzed using molecular visualization software like Discovery Studio Visualizer or PyMOL.[3][7]
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues are examined.
-
The docking results are often validated by comparing them with experimental data, such as IC50 or Ki values, if available.[7]
-
Visualizations
Experimental Workflow for Virtual Screening
Caption: A generalized workflow for in silico molecular docking studies.
Simplified Signaling Pathway of the Dopamine D4 Receptor
Caption: The inhibitory signaling cascade of the Dopamine D4 receptor.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. This compound|Pharmaceutical Intermediate [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines as Potential New Trypanocidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
Comparative Cross-Reactivity Profiling of Novel 1,4-Oxazepan-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of a series of novel 1,4-Oxazepan-5-one derivatives. The following data and protocols are intended to serve as a reference for evaluating the selectivity of these compounds and to guide further investigation into their potential as therapeutic agents. The derivatives have been screened against a panel of kinases to determine their off-target interaction profiles, a critical step in preclinical drug development to anticipate potential side effects and understand the compound's mechanism of action.
Data Presentation: Kinase Cross-Reactivity Profiling
The inhibitory activity of three representative this compound derivatives (designated OXA-001, OXA-002, and OXA-003) was assessed against a panel of 10 kinases known for their potential off-target liabilities. The data are presented as the half-maximal inhibitory concentration (IC50) in micromolars (µM). Lower IC50 values indicate higher potency.
| Target Kinase | OXA-001 (IC50 µM) | OXA-002 (IC50 µM) | OXA-003 (IC50 µM) |
| Primary Target | |||
| TNIK | 0.026 | 0.058 | 0.150 |
| Off-Target Panel | |||
| ROCK1 | > 10 | 5.2 | 1.8 |
| PKA | > 10 | 8.9 | 4.5 |
| CDK2 | 8.5 | 2.1 | 0.9 |
| MAPK1 | > 10 | > 10 | 7.8 |
| PI3Kα | > 10 | 9.1 | 3.2 |
| Akt1 | > 10 | 7.5 | 2.5 |
| SRC | 9.2 | 3.4 | 1.1 |
| LCK | > 10 | 6.8 | 2.9 |
| EGFR | > 10 | > 10 | > 10 |
| VEGFR2 | > 10 | 8.2 | 4.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate a comparative cross-reactivity profile.
Experimental Protocols
Kinase Activity Assay (Illustrative Example)
The cross-reactivity of the this compound derivatives was determined using a radiometric kinase assay, a common method for quantifying enzyme activity.
Materials:
-
Recombinant human kinases (e.g., from MilliporeSigma or Thermo Fisher Scientific).
-
Peptide or protein substrate specific to each kinase.
-
[γ-³²P]ATP (PerkinElmer).
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
A stock solution of each test compound was prepared in 100% DMSO. Serial dilutions were then made to achieve a range of final assay concentrations.
-
The kinase reaction was initiated by mixing the recombinant kinase, the specific peptide substrate, and the test compound in the assay buffer.
-
[γ-³²P]ATP was added to the mixture to start the phosphorylation reaction. The final ATP concentration was typically at or near the Km for each respective kinase.
-
The reaction was allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction was stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
The phosphocellulose paper was washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The radioactivity retained on the paper, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.
-
The percentage of kinase inhibition for each compound concentration was calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for assessing the cross-reactivity of this compound derivatives.
Signaling Pathway Context (Hypothetical)
The primary target for this series of compounds, TNIK, is a key component of the Wnt signaling pathway, which is often dysregulated in various cancers.[1] Understanding the interactions within this pathway is crucial for interpreting the biological effects of these inhibitors.
Caption: Simplified Wnt signaling pathway highlighting the role of TNIK as a therapeutic target.
References
A Comparative Guide to the Enantioselective Resolution and Analysis of 1,4-Oxazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical factor in their development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. 1,4-Oxazepan-5-one, a seven-membered heterocyclic scaffold, is an important building block in medicinal chemistry. Consequently, the ability to resolve and analyze its enantiomers is paramount for the synthesis of enantiopure active pharmaceutical ingredients.
This guide provides a comparative overview of the primary techniques for the enantioselective resolution and analysis of this compound. While specific literature on this exact molecule is limited, this guide draws upon established principles and data from structurally analogous compounds, such as other seven-membered lactams and heterocyclic amines, to provide a robust framework for method development.
Comparison of Analytical Techniques
The enantioselective analysis of this compound is predominantly achieved through chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely adopted techniques. Enzymatic kinetic resolution offers an alternative approach, particularly for preparative-scale separations.
Table 1: Comparison of Chromatographic Methods for Enantioselective Analysis
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Differential interaction of enantiomers with a chiral stationary phase in a supercritical fluid mobile phase (typically CO₂). |
| Primary CSPs | Polysaccharide-based (amylose and cellulose derivatives).[1][2] | Polysaccharide-based (amylose and cellulose derivatives).[2] |
| Typical Mobile Phase | Normal Phase: Hexane/Alcohol (IPA, EtOH). Reversed-Phase: Acetonitrile/Water or Methanol/Water.[1][3] | Supercritical CO₂ with an alcohol co-solvent (MeOH, EtOH).[2] |
| Key Advantages | Wide applicability, well-established, complementary selectivity in different modes (NP, RP).[2] | High speed, higher efficiency, reduced organic solvent consumption, lower cost.[2] |
| Considerations | Longer analysis times compared to SFC, higher solvent consumption in normal phase. | Requires specialized instrumentation. |
| Additives | Basic analytes like 1,4-oxazepanes often require basic additives (e.g., Diethylamine - DEA) to improve peak shape.[1] | Acidic or basic additives are often crucial for good peak shape and resolution.[2] |
Table 2: Performance of Recommended Polysaccharide-Based Chiral Stationary Phases (Representative Data from Analogous Compounds)
| Chiral Stationary Phase | Typical Mobile Phase | Resolution (Rs) | Analysis Time (min) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Isopropanol + 0.1% DEA | > 2.0 | 10-20 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol + 0.1% DEA | > 1.8 | 15-25 |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | CO₂/Methanol + 0.1% DEA | > 2.5 | 5-10 |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | CO₂/Ethanol + 0.1% DEA | > 2.2 | 8-15 |
Note: The data presented are representative and may vary depending on the specific derivative of this compound and the exact experimental conditions.
Alternative Resolution Method: Enzymatic Kinetic Resolution
Enzymatic Kinetic Resolution (EKR) is a powerful technique for the preparative-scale synthesis of enantiopure compounds. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4] For a lactam like this compound, this would typically involve enantioselective hydrolysis or acylation.
Table 3: Comparison of Enzymatic Kinetic Resolution
| Parameter | Enzymatic Kinetic Resolution (EKR) |
| Principle | An enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer from the product. |
| Typical Enzymes | Lipases (e.g., Candida antarctica lipase B - CALB, Pseudomonas cepacia lipase - PCL). |
| Reaction Types | Enantioselective hydrolysis of the lactam or enantioselective acylation of a related amino alcohol precursor. |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). |
| Considerations | Maximum theoretical yield for the unreacted enantiomer is 50%. Requires screening of different enzymes and reaction conditions. |
| Analysis of ee | The enantiomeric excess of the product and remaining substrate is typically determined by chiral HPLC or SFC. |
Experimental Protocols
Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral HPLC method for the enantioselective analysis of this compound using polysaccharide-based CSPs.
a. Initial Screening:
-
Columns: Screen a set of polysaccharide-based columns, such as Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phases (Normal Phase):
-
Heptane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)
-
Heptane/Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
b. Optimization:
-
If separation is observed, optimize the resolution (Rs) by adjusting the ratio of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also reduce selectivity.
-
If peak shape is poor (tailing), ensure the presence of a basic additive like DEA.[1] The concentration can be optimized between 0.05% and 0.2%.
-
Temperature can be varied (e.g., 15°C, 25°C, 40°C) to improve resolution. Lower temperatures often enhance selectivity.[2]
Enzymatic Kinetic Resolution of a this compound Precursor (Hypothetical Protocol)
This protocol describes a general procedure for the kinetic resolution of a racemic amino alcohol precursor that could be cyclized to form enantiopure this compound.
-
Materials:
-
Racemic amino alcohol precursor.
-
Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B).
-
Acylating agent (e.g., vinyl acetate).
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether).
-
-
Procedure:
-
To a solution of the racemic amino alcohol in the organic solvent, add the lipase (typically 10-50 mg per mmol of substrate).
-
Add the acylating agent (1.0 to 1.5 equivalents).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the unreacted alcohol from the acylated product by column chromatography.
-
The separated enantiopure alcohol can then be cyclized to the desired enantiomer of this compound.
-
Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of the described experimental processes.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
Reproducibility of 1,4-Oxazepan-5-one Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 1,4-oxazepan-5-one scaffold holds significant interest as a versatile intermediate in medicinal chemistry. However, the reproducibility of published synthesis protocols can be a significant hurdle in the research and development pipeline. This guide provides a comparative analysis of established and potential synthetic routes to this compound, presenting available experimental data to aid in the selection of a robust and reliable methodology.
The synthesis of the seven-membered lactam, this compound, is not as extensively documented as that of its smaller ring-sized cousins, such as morpholones. Nevertheless, a survey of the chemical literature and related synthetic strategies points towards two primary and plausible routes: the intermolecular reaction of an amine with an acrylate derivative, and the intramolecular cyclization of a suitably functionalized amino acid derivative.
Comparison of Synthetic Protocols
A direct, side-by-side comparison of well-established, reproducible protocols for the synthesis of the parent this compound is challenging due to a lack of specific literature. Much of the published work focuses on the synthesis of more complex derivatives, such as benzo-fused or substituted analogues. However, by examining the fundamental reactions that underpin the formation of the 1,4-oxazepane ring, we can extrapolate and compare potential methodologies.
| Synthetic Protocol | Key Starting Materials | Reaction Type | Reported Yield | Key Considerations |
| Protocol 1: Michael Addition and Cyclization | Ethanolamine, Ethyl Acrylate | Michael Addition followed by intramolecular amidation | Data not available for parent compound | This is a theoretically straightforward two-step, one-pot synthesis. The initial Michael addition of ethanolamine to ethyl acrylate would form the intermediate N-(2-hydroxyethyl)-β-alanine ethyl ester. Subsequent heating would be required to drive the intramolecular cyclization and elimination of ethanol to form the lactam. The challenge lies in controlling polymerization of the acrylate and optimizing conditions for the cyclization, which can be entropically disfavored for a seven-membered ring. |
| Protocol 2: Intramolecular Cyclization of an Amino Acid | N-(2-hydroxyethyl)-β-alanine | Intramolecular amidation (Lactamization) | Data not available for parent compound | This approach begins with a pre-formed acyclic precursor, which can be synthesized separately. The key step is the cyclization of N-(2-hydroxyethyl)-β-alanine. This reaction typically requires a coupling agent (e.g., carbodiimides like DCC or EDC) or high temperatures to facilitate the formation of the amide bond and the seven-membered ring. The purity of the starting amino acid is crucial for obtaining a clean product. |
Experimental Methodologies
While specific, reproducible protocols for the parent this compound are not readily found in peer-reviewed literature, the following represents plausible experimental procedures based on general synthetic organic chemistry principles for the two main routes.
Protocol 1: Synthesis via Michael Addition and Cyclization
Step 1: Synthesis of N-(2-hydroxyethyl)-β-alanine ethyl ester
To a solution of ethanolamine (1.0 eq) in a suitable solvent such as ethanol, ethyl acrylate (1.0-1.2 eq) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure to yield the crude N-(2-hydroxyethyl)-β-alanine ethyl ester.
Step 2: Intramolecular Cyclization
The crude N-(2-hydroxyethyl)-β-alanine ethyl ester is heated, either neat or in a high-boiling point solvent such as toluene or xylene, to a temperature of 140-180 °C. The reaction is monitored for the formation of this compound and the evolution of ethanol. The reaction time can vary significantly (from hours to days). After completion, the reaction mixture is cooled, and the product is purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Intramolecular Cyclization of N-(2-hydroxyethyl)-β-alanine
Step 1: Synthesis of N-(2-hydroxyethyl)-β-alanine
N-(2-hydroxyethyl)-β-alanine can be prepared by the hydrolysis of its corresponding ethyl ester (synthesized as in Protocol 1, Step 1) using a base such as sodium hydroxide in a water/ethanol mixture. After acidification and workup, the amino acid is obtained as a solid.
Step 2: Intramolecular Cyclization
N-(2-hydroxyethyl)-β-alanine (1.0 eq) is dissolved in a suitable high-boiling point solvent like toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, can be added to promote the reaction. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography or recrystallization.
Synthetic Pathway Visualization
The following diagram illustrates the two-step synthetic pathway corresponding to Protocol 1, which is a common and logical approach to the formation of the this compound ring system.
Conclusion
The synthesis of this compound, while not extensively detailed in the literature for the parent compound, can be approached through logical and established synthetic transformations. Both the Michael addition/cyclization route and the direct cyclization of the corresponding amino acid are viable strategies. The former offers a potentially more atom-economical, one-pot process, while the latter provides better control through the isolation of the acyclic precursor.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the ease of purification. It is evident that further research into the optimization and detailed reporting of these synthetic protocols is necessary to improve their reproducibility and facilitate the broader application of the this compound scaffold in medicinal chemistry. The experimental methodologies provided herein serve as a foundational guide for initiating such investigations.
Safety Operating Guide
Proper Disposal of 1,4-Oxazepan-5-one: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 1,4-Oxazepan-5-one must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this pharmaceutical intermediate, in line with established safety protocols and regulatory requirements.
Immediate Safety and Hazard Summary
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these potential health effects, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Disposal Precaution | P501 | Dispose of contents/container in accordance with local, regional, and national regulations. |
Disposal Protocol
The precautionary statement P501 associated with this compound dictates that its disposal must be managed in accordance with all applicable local, regional, and national environmental regulations. Improper disposal is a regulatory violation and can pose a threat to the environment.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound, including unused product, contaminated materials (e.g., filter paper, personal protective equipment), and empty containers, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Place all this compound waste in a designated, properly labeled, and leak-proof hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
Ensure the container is securely sealed to prevent spills and the release of vapors.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms (e.g., exclamation mark for irritant).
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling 1,4-Oxazepan-5-one
This document provides immediate, essential safety and logistical information for the handling of 1,4-Oxazepan-5-one in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.
Hazard Assessment and Safety Overview
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A conservative approach to handling, including the use of engineering controls and appropriate personal protective equipment (PPE), is mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for laboratory operations involving this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable lab coat with knit cuffs- Double nitrile gloves- Chemical splash goggles with side shields- N95 or higher rated respirator | To prevent inhalation of airborne particles and to protect the skin and eyes from contact with the irritant compound. |
| Solution Preparation | - Disposable lab coat with knit cuffs- Nitrile gloves- Chemical splash goggles | To protect against splashes of the dissolved compound which can cause skin and serious eye irritation. |
| General Laboratory Handling | - Lab coat- Nitrile gloves- Safety glasses with side shields | To provide a basic level of protection during routine handling where the risk of splashes or aerosol generation is low. |
| Spill Cleanup | - Disposable gown- Double nitrile gloves- Chemical splash goggles- N95 or higher rated respirator | To provide enhanced protection during cleanup of spills, which may involve higher concentrations and potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in the table above.
-
Prepare a designated waste container for solid and liquid chemical waste.
-
Have a spill kit readily accessible.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated spatula and weigh boat.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolution:
-
Add the solvent to the weighed this compound in a suitable container within the fume hood.
-
Cap the container securely before mixing or vortexing.
-
-
Post-Handling:
-
Decontaminate the spatula and any reusable equipment with an appropriate solvent, collecting the rinsate as hazardous liquid waste.
-
Wipe down the work surface of the fume hood.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels, vials) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinsates should be collected in a designated, labeled hazardous waste container for liquids. Do not dispose of solutions down the drain.
-
Decontamination: Glassware and equipment that have come into contact with the compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
Waste Pickup: Follow your institution's established procedures for the pickup and disposal of chemical waste.
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
